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  • Product: Isoxazole, 4-[(4-nitrophenoxy)methyl]-
  • CAS: 805233-35-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Isoxazole, 4-[(4-nitrophenoxy)methyl]-

This guide provides a comprehensive overview of the synthesis and characterization of the target compound, Isoxazole, 4-[(4-nitrophenoxy)methyl]- (CAS 805233-35-6). The content herein is curated for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis and characterization of the target compound, Isoxazole, 4-[(4-nitrophenoxy)methyl]- (CAS 805233-35-6). The content herein is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a privileged scaffold in the design of pharmacologically active agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The target molecule, Isoxazole, 4-[(4-nitrophenoxy)methyl]-, incorporates the isoxazole core linked to a 4-nitrophenoxy moiety, a functional group known to influence the electronic and biological properties of a molecule.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of Isoxazole, 4-[(4-nitrophenoxy)methyl]- is most logically approached through a convergent two-step synthetic strategy. This pathway is designed for efficiency and control, beginning with the formation of a key isoxazole intermediate followed by a classic etherification reaction.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Core Formation cluster_1 Step 2: Williamson Ether Synthesis A Starting Materials (e.g., Propargyl Alcohol) B 4-(Hydroxymethyl)isoxazole (Key Intermediate) A->B Cycloaddition D Isoxazole, 4-[(4-nitrophenoxy)methyl]- (Final Product) B->D Base, Solvent C 4-Nitrophenol C->D

Caption: Proposed two-step synthetic pathway to Isoxazole, 4-[(4-nitrophenoxy)methyl]-.

Part 1: Synthesis of the Key Intermediate: 4-(Hydroxymethyl)isoxazole

The foundational step in this synthesis is the construction of the isoxazole ring bearing a functional handle for subsequent elaboration. The 1,3-dipolar cycloaddition reaction is a robust and widely employed method for the formation of isoxazole rings.[3] In a common approach, a nitrile oxide, generated in situ, reacts with an alkyne. For the synthesis of 4-(hydroxymethyl)isoxazole, propargyl alcohol serves as a suitable three-carbon component.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)isoxazole

  • Materials:

    • Propargyl alcohol

    • Hydroxylamine hydrochloride

    • An appropriate oxidizing agent (e.g., N-chlorosuccinimide (NCS))

    • A suitable base (e.g., Triethylamine (TEA) or Sodium bicarbonate)

    • An appropriate solvent (e.g., Dichloromethane (DCM) or Ethanol)

  • Procedure:

    • To a solution of hydroxylamine hydrochloride in a suitable solvent, add the base and stir for a designated period to form the free hydroxylamine.

    • Introduce the oxidizing agent portion-wise to generate the nitrile oxide in situ.

    • To this mixture, add propargyl alcohol dropwise at a controlled temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-(hydroxymethyl)isoxazole.

Part 2: Williamson Ether Synthesis for the Final Product

With the key intermediate in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is a classic and reliable method for this transformation.[4][5][6] It involves the reaction of an alkoxide with a primary alkyl halide or tosylate. In this case, the alkoxide of 4-nitrophenol will react with a derivative of 4-(hydroxymethyl)isoxazole. For optimal reactivity, the hydroxyl group of the isoxazole intermediate is typically converted to a better leaving group, such as a halide (e.g., by treatment with thionyl chloride to form 4-(chloromethyl)isoxazole) or a tosylate.

Experimental Protocol: Synthesis of Isoxazole, 4-[(4-nitrophenoxy)methyl]-

  • Materials:

    • 4-(Chloromethyl)isoxazole (or a tosylated equivalent)

    • 4-Nitrophenol

    • A suitable base (e.g., Potassium carbonate or Sodium hydride)

    • An appropriate aprotic solvent (e.g., Acetone, Dimethylformamide (DMF), or Acetonitrile)

  • Procedure:

    • To a solution of 4-nitrophenol in the chosen solvent, add the base and stir to form the 4-nitrophenoxide salt.

    • To this mixture, add a solution of 4-(chloromethyl)isoxazole in the same solvent.

    • Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Perform an aqueous workup, extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography to yield Isoxazole, 4-[(4-nitrophenoxy)methyl]-.

Comprehensive Characterization of Isoxazole, 4-[(4-nitrophenoxy)methyl]-

Unambiguous characterization of the synthesized compound is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final product.

Characterization_Workflow A Synthesized Product (Crude) B Purification (Chromatography/Recrystallization) A->B C Pure Isoxazole, 4-[(4-nitrophenoxy)methyl]- B->C D Spectroscopic Analysis C->D E ¹H NMR D->E F ¹³C NMR D->F G FTIR D->G H Mass Spectrometry D->H I Structural Confirmation E->I F->I G->I H->I

Caption: Experimental workflow for the purification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole ring, the methylene bridge, and the 4-nitrophenyl group. The chemical shifts and coupling patterns will be indicative of their electronic environments. For example, the protons on the 4-nitrophenyl ring will likely appear as two doublets in the aromatic region, a characteristic AA'BB' system. The methylene protons would appear as a singlet, and the isoxazole protons would have chemical shifts consistent with their positions on the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify would be the carbons of the isoxazole ring, the methylene carbon, and the carbons of the 4-nitrophenyl group, including the carbon bearing the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Isoxazole C3-H~8.3-8.5~150-152
Isoxazole C5-H~8.5-8.7~155-157
-CH₂-~5.0-5.3~65-70
4-Nitrophenyl (ortho to -NO₂)~8.2-8.4 (d)~125-127
4-Nitrophenyl (meta to -NO₂)~7.0-7.2 (d)~115-117
4-Nitrophenyl (ipso to -O)-~160-165
4-Nitrophenyl (ipso to -NO₂)-~140-145

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key FTIR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Significance
Aromatic C-H Stretch3100-3000Confirms the presence of aromatic rings.
Asymmetric NO₂ Stretch1530-1500Strong and characteristic of the nitro group.[7]
Symmetric NO₂ Stretch1350-1330Strong and characteristic of the nitro group.[7]
C=N Stretch (Isoxazole)1650-1600Indicates the presence of the isoxazole ring.
C-O-C Stretch (Ether)1250-1050Confirms the ether linkage.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Isoxazole, 4-[(4-nitrophenoxy)methyl]-.

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the cleavage of the ether bond and fragmentation of the isoxazole and nitrophenyl rings. Common losses would include the nitro group (-NO₂) and the phenoxy group. The loss of a nitric oxide molecule is a characteristic fragmentation for an aromatic nitro group.[8]

Conclusion

The synthesis and characterization of Isoxazole, 4-[(4-nitrophenoxy)methyl]- can be achieved through a logical and well-established synthetic sequence. The proposed two-step method, involving the formation of a 4-(hydroxymethyl)isoxazole intermediate followed by a Williamson ether synthesis, offers a reliable route to the target molecule. The comprehensive characterization using a suite of spectroscopic techniques (NMR, FTIR, and MS) is essential for the unambiguous confirmation of its structure and purity. This guide provides the foundational knowledge and procedural framework for researchers to successfully synthesize and characterize this and related isoxazole derivatives.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • BenchChem. (2025).
  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • MDPI. (2013, November 5).
  • The Williamson Ether Synthesis. (n.d.).
  • Bio-Rad. (n.d.). Construction of Isoxazole ring: An Overview.
  • Indian Journal of Chemistry. (2023, March). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • SAR Publication. (2023, February 23).
  • BenchChem. (2025). Proposed Synthetic Route: Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (2025). spectroscopic analysis for the validation of 3-Methyl-4-nitro-5-styrylisoxazole structure.
  • ResearchGate. (n.d.). FTIR spectrum of (a)
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • wwjmrd.com. (n.d.).
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • Jetir.org. (2017, October).
  • ejournal.upi.edu. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
  • PubMed. (2022, April 30).
  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF.
  • BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • PubMed. (2002, June 15). Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist.
  • PMC. (2022, November 28). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
  • BenchChem. (2025). Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

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Exploratory

"biological activity of 4-((4-nitrophenoxy)methyl)isoxazole"

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-((4-nitrophenoxy)methyl)isoxazole Foreword: A Prospective Analysis As a Senior Application Scientist, it is imperative to address the frontiers of d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-((4-nitrophenoxy)methyl)isoxazole

Foreword: A Prospective Analysis

As a Senior Application Scientist, it is imperative to address the frontiers of drug discovery with both creativity and scientific rigor. The subject of this guide, 4-((4-nitrophenoxy)methyl)isoxazole, represents a novel chemical entity for which specific biological data is not yet publicly available. Therefore, this document is presented as a prospective analysis—a technical guide built upon established principles of medicinal chemistry and a comprehensive review of structurally related isoxazole derivatives. We will extrapolate from the known biological activities of similar compounds to predict the potential therapeutic applications of our target molecule and to lay out a detailed roadmap for its investigation. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for initiating research into this promising compound.

The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties and its ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents.[2] Marketed drugs containing the isoxazole nucleus, such as the antibacterial sulfamethoxazole and the anti-inflammatory valdecoxib, underscore the versatility of this heterocyclic system.[2] The broad spectrum of biological activities associated with isoxazole derivatives—including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—makes them highly attractive candidates for novel drug development.[1][3]

Proposed Synthesis of 4-((4-nitrophenoxy)methyl)isoxazole

The synthesis of isoxazole derivatives is a well-established field of organic chemistry.[4][5] A plausible and efficient route to synthesize 4-((4-nitrophenoxy)methyl)isoxazole would involve a [3+2] cycloaddition reaction, a cornerstone of isoxazole synthesis.[2]

Proposed Synthetic Workflow

Synthetic_Workflow A Propargyl alcohol C Intermediate 1 (Propargyl 4-nitrophenyl ether) A->C Williamson Ether Synthesis (NaH, THF) B 4-Nitrophenol B->C G 4-((4-nitrophenoxy)methyl)isoxazole (Target Compound) C->G [3+2] Cycloaddition D N-chlorosuccinimide (NCS) F Nitrile Oxide Intermediate D->F E Aldoxime E->F In situ generation (Base, e.g., Et3N) F->G

Caption: Proposed synthetic route for 4-((4-nitrophenoxy)methyl)isoxazole.

Detailed Experimental Protocol: Synthesis of 4-((4-nitrophenoxy)methyl)isoxazole
  • Step 1: Synthesis of Propargyl 4-nitrophenyl ether (Intermediate 1).

    • To a solution of 4-nitrophenol in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Add propargyl bromide (1.0 equivalent) dropwise and allow the reaction to proceed at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield propargyl 4-nitrophenyl ether.

  • Step 2: In situ generation of Nitrile Oxide and [3+2] Cycloaddition.

    • Dissolve an appropriate aldoxime (e.g., formaldehyde oxime) in a suitable solvent such as dichloromethane (DCM).

    • Add N-chlorosuccinimide (NCS) to generate the corresponding hydroximoyl chloride.

    • To this mixture, add a solution of propargyl 4-nitrophenyl ether (from Step 1) and a base (e.g., triethylamine) to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain the target compound, 4-((4-nitrophenoxy)methyl)isoxazole.

Predicted Biological Activities and Proposed Investigational Workflows

Based on the structural motifs present in 4-((4-nitrophenoxy)methyl)isoxazole—namely the isoxazole core and the 4-nitrophenyl group—we can hypothesize several potential biological activities. The nitroaromatic group is a common feature in compounds with antimicrobial and anticancer properties.[6][7]

Antimicrobial and Antifungal Activity

Numerous isoxazole derivatives have demonstrated significant antibacterial and antifungal properties.[8][9][10] The presence of the nitro group in our target compound may enhance this activity.[6]

Antimicrobial_Screening_Workflow Start Synthesized Compound 4-((4-nitrophenoxy)methyl)isoxazole MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC_Assay Fungicidal_Assay Antifungal Susceptibility Testing Start->Fungicidal_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay If significant MIC Data_Analysis Data Analysis and Comparison with Standard Drugs MBC_Assay->Data_Analysis Fungicidal_Assay->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Workflow for evaluating the antimicrobial and antifungal activity.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[8]

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
4-((4-nitrophenoxy)methyl)isoxazole TBDTBDTBDTBDTBD
Ciprofloxacin (Control)0.50.251--
Fluconazole (Control)---216

TBD: To Be Determined

Anticancer Activity

The isoxazole scaffold is present in numerous compounds with potent anticancer activity.[3][11] These compounds can act through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[12][13]

Anticancer_Screening_Workflow Start Test Compound MTT_Assay Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, A549, HepG2 cell lines) Start->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination If cytotoxic Apoptosis_Assay Mechanism of Action Studies: Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Assay Western_Blot Western Blot for Key Proteins (e.g., Caspases, Bcl-2) Apoptosis_Assay->Western_Blot Conclusion Conclusion on Anticancer Potential Cell_Cycle_Assay->Conclusion Western_Blot->Conclusion

Caption: Workflow for evaluating the in vitro anticancer activity.

  • Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate and allow them to adhere overnight.[12][14]

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

CompoundMCF-7 (Breast Cancer) (µM)A549 (Lung Cancer) (µM)HepG2 (Liver Cancer) (µM)
4-((4-nitrophenoxy)methyl)isoxazole TBDTBDTBD
Doxorubicin (Control)0.80.51.2

TBD: To Be Determined

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring.[3][15]

  • The Isoxazole Core: Provides a rigid scaffold for the optimal orientation of the substituents to interact with biological targets.

  • The 4-((phenoxymethyl) Group: The ether linkage provides conformational flexibility, which can be crucial for binding to target proteins.

  • The 4-Nitrophenyl Moiety: The electron-withdrawing nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets through hydrogen bonding and other electrostatic interactions.[15] It is also a key pharmacophore in some antibacterial agents.[6]

Conclusion and Future Perspectives

While experimental data on 4-((4-nitrophenoxy)methyl)isoxazole is currently lacking, this in-depth prospective analysis, based on the established biological profiles of structurally related isoxazole derivatives, provides a strong rationale for its synthesis and biological evaluation. The presence of the isoxazole core and the 4-nitrophenoxy moiety suggests a high probability of significant antimicrobial, antifungal, and anticancer activities.

The proposed experimental workflows provide a clear and comprehensive roadmap for the initial screening and mechanistic studies of this novel compound. Positive outcomes from these studies would warrant further preclinical development, including in vivo efficacy studies and toxicological profiling. The exploration of 4-((4-nitrophenoxy)methyl)isoxazole and its analogs could lead to the discovery of new therapeutic agents with improved potency and novel mechanisms of action.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery - Benchchem.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC.
  • (PDF) Synthesis, characterization and biological activity of isoxazole derivatives. (2026, February 5).
  • A surprising new route to 4-nitro-3-phenylisoxazole - Beilstein Journals. (2010, June 23).
  • A review of isoxazole biological activity and present synthetic techniques.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate.
  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024, October 13).
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - Semantic Scholar.
  • Synthesis, Anticancer Activity, and Molecular Docking Studies of Novel Substituted Isoxazole Derivatives Tethered 4-Nitroimidazole - United Arab Emirates - Ministry of Health and Prevention. (2025, June 25).
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. (2023, December 11).
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023, February 9).
  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens - Frontiers. (2023, May 18).
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. (2021, September 8).
  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. (2025, April 20).
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio - Semantic Scholar. (2022, July 19).
  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. (2023, March 28).
  • Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate - Benchchem.

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Foundational

An In-depth Technical Guide to the Chemical Properties of Isoxazole, 4-[(4-nitrophenoxy)methyl]-

Foreword: The Architectural Significance of the Isoxazole Scaffold The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Architectural Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic and structural properties confer upon it the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] From established antibiotics to emerging anticancer agents, the isoxazole moiety is a privileged scaffold in drug discovery.[1][2] This guide delves into the specific chemical properties of a promising derivative, Isoxazole, 4-[(4-nitrophenoxy)methyl]-, providing a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties of Isoxazole, 4-[(4-nitrophenoxy)methyl]-

Precise experimental data for this specific compound is not widely published. However, based on its constituent functional groups and data from analogous structures, we can predict its key physicochemical properties.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₀H₈N₂O₄-
Molecular Weight 220.18 g/mol -
CAS Number 805233-35-6[6]
Appearance Likely a pale yellow to white crystalline solidBased on related nitrophenyl and isoxazole compounds.[7]
Melting Point Estimated in the range of 100-150 °CAnalogy to similar aromatic ethers and nitro compounds.
Boiling Point > 300 °C (with decomposition)High polarity and aromatic nature suggest a high boiling point.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, acetone, and ethyl acetate.Presence of polar nitro and ether groups, and nonpolar aromatic rings.
pKa (most acidic proton) Estimated around 10-12The isoxazole ring protons are weakly acidic.

Synthesis and Mechanistic Insights

The synthesis of Isoxazole, 4-[(4-nitrophenoxy)methyl]- can be approached through several established methodologies for isoxazole formation. A highly plausible and efficient route involves the Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This approach leverages the nucleophilicity of the 4-nitrophenoxide ion and the electrophilicity of a 4-(halomethyl)isoxazole.

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Nitrophenol 4-Nitrophenol Reaction_Node SN2 Reaction Nitrophenol->Reaction_Node Deprotonation Halomethylisoxazole 4-(Bromomethyl)isoxazole Halomethylisoxazole->Reaction_Node Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Node Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Node Target Isoxazole, 4-[(4-nitrophenoxy)methyl]- Reaction_Node->Target

Caption: Proposed Williamson ether synthesis of Isoxazole, 4-[(4-nitrophenoxy)methyl]-.

Step-by-Step Experimental Protocol
  • Deprotonation of 4-Nitrophenol: To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the 4-nitrophenoxide salt.

  • Nucleophilic Substitution: To the resulting suspension, add a solution of 4-(bromomethyl)isoxazole (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to 50-70 °C to ensure completion, which may take several hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure Isoxazole, 4-[(4-nitrophenoxy)methyl]-.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the methylene protons (-CH₂-) is expected around δ 5.0-5.5 ppm.

    • The protons on the isoxazole ring will likely appear as singlets in the aromatic region, with the H5 proton typically downfield from the H3 proton.

    • The aromatic protons of the 4-nitrophenyl group will present as a characteristic AA'BB' system, with two doublets in the range of δ 7.0-8.5 ppm.

  • ¹³C NMR:

    • The methylene carbon should appear around δ 60-70 ppm.

    • Carbons of the isoxazole ring will resonate in the aromatic region (δ 100-160 ppm).

    • The carbons of the 4-nitrophenyl group will also be in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.

  • FTIR (cm⁻¹):

    • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8]

    • C-O-C stretching of the ether linkage will be observed in the region of 1250-1050 cm⁻¹.

    • Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry (m/z):

    • The molecular ion peak [M]⁺ should be observed at approximately 220.05.

    • Common fragmentation patterns would include cleavage of the ether bond and loss of the nitro group.

Chemical Reactivity and Mechanistic Pathways

The reactivity of Isoxazole, 4-[(4-nitrophenoxy)methyl]- is governed by its three key functional components: the isoxazole ring, the nitroaromatic system, and the benzylic ether linkage.

Reactivity_Pathways cluster_isoxazole Isoxazole Ring Reactivity cluster_nitro Nitro Group Reactivity cluster_ether Ether Linkage Reactivity Target Isoxazole, 4-[(4-nitrophenoxy)methyl]- Isoxazole_Cleavage N-O Bond Cleavage (e.g., H₂/Pd, Strong Base) Target->Isoxazole_Cleavage Nitro_Reduction Reduction to Amine (e.g., SnCl₂/HCl, H₂/Pd) Target->Nitro_Reduction Ether_Cleavage Cleavage (e.g., HBr, BBr₃) Target->Ether_Cleavage

Caption: Key reactivity sites of Isoxazole, 4-[(4-nitrophenoxy)methyl]-.

  • Isoxazole Ring: The N-O bond in the isoxazole ring is susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation) or in the presence of strong bases.[9] This property can be exploited to unmask other functional groups, making isoxazoles valuable synthetic intermediates.[9]

  • Nitro Group: The nitro group on the phenyl ring is a strong electron-withdrawing group and can be readily reduced to an amine using various reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation opens up avenues for further functionalization, such as amide bond formation.

  • Ether Linkage: The benzylic ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).

Potential Applications and Biological Relevance

While specific biological data for Isoxazole, 4-[(4-nitrophenoxy)methyl]- is not available, its structural motifs suggest significant potential in drug discovery.

  • Antimicrobial Agents: The isoxazole nucleus is a key component of many antibacterial drugs.[1][2] The presence of a nitro group can also enhance antimicrobial activity, as seen in nitrofurantoin. The combination of these two pharmacophores in a single molecule makes it a promising candidate for screening against various bacterial and fungal strains.[2]

  • Anticancer Agents: Numerous isoxazole derivatives have demonstrated potent anticancer activity.[4] The 4-nitrophenyl group is also found in some compounds with cytotoxic properties. Therefore, this molecule warrants investigation for its potential antiproliferative effects against various cancer cell lines.

  • Enzyme Inhibition: The electron-deficient nitrophenyl ring and the heterocyclic isoxazole system can engage in various non-covalent interactions with enzyme active sites, suggesting potential as an enzyme inhibitor.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Isoxazole, 4-[(4-nitrophenoxy)methyl]-.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Toxicity: Specific toxicity data is unavailable. However, nitroaromatic compounds can be toxic, and appropriate care should be taken.

References

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • Joshi, K., Mahida, A., & Rathod, J. (2023). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry, 62(3), 237-243.
  • Royal Society of Chemistry. (2017). Supporting Information Contents. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). Retrieved from [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Li, J. H., Zhang, X. D., & Xie, Y. X. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). (2023, May 21). Retrieved from [Link]

  • PubChem. (n.d.). 5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-. Retrieved from [Link]

  • Electrochemical assembly of isoxazoles via a four-component domino reaction. (2023, December 11). Retrieved from [Link]

  • De Sarlo, F., & Machetti, F. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025, May 13). PMC. Retrieved from [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Retrieved from [Link]

  • Mycocentral. (n.d.). 4-nitrophenol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 100-17-4. Retrieved from [Link]

Sources

Exploratory

"4-((4-nitrophenoxy)methyl)isoxazole structural elucidation"

Initiating the Analysis I've started by deeply analyzing the request. The focus is on structurally elucidating "4-((4-nitrophenoxy)methyl)isoxazole".

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've started by deeply analyzing the request. The focus is on structurally elucidating "4-((4-nitrophenoxy)methyl)isoxazole". I'm framing this as a technical guide or whitepaper intended for a technical audience, likely researchers and scientists, specializing in drug discovery or related fields. The objective will be to provide a comprehensive structural elucidation.

Defining the Scope

I'm now zeroing in on defining the scope and core requirements. I see the need for editorial autonomy, prioritizing scientific integrity with authoritative citations, and emphasizing clear visualization. It's becoming apparent that I'll need to meticulously craft the structure, ensuring a deep dive into the subject with comprehensive diagrams and visualizations, specifically DOT diagrams. I aim to create a self-validating and authoritative document.

Assessing Molecular Literature

I've been looking into the literature surrounding "4-((4-nitrophenoxy)methyl)isoxazole". While there isn't a dedicated page for this specific compound, the individual components - isoxazole, 4-nitrophenoxy, and the methylene linker - are well-understood in structural analysis, which could provide significant insights.

Analyzing the molecule

Okay, I'm making good progress. I've been focusing on breaking down the 4-((4-nitrophenoxy)methyl)isoxazole molecule. The isoxazole ring is giving me the most useful information so far, and I'm currently looking at the H3 and H5 protons. I think I'm starting to get a clear picture of how to put this structural elucidation guide together.

Detailing the components

I've moved on to the methylene bridge, considering the protons and carbon signals, which look to be a singlet at around 5.0-5.2 ppm, and 62-68 ppm, respectively. Next, I am looking at the 4-nitrophenoxy group, and am trying to characterize its signals, including the AA'BB' spin system, as well as the protons and carbons that will be found within. I'm focusing on the IR data of the molecule.

Calculating the molecular weight

I've calculated the molecular weight based on the formula C10H8N2O4, and am getting 220.05 g/mol . I'm noting the [M+H]+ value as 221.05 and the possible fragmentation pathways, specifically the loss of 4-nitrophenol, which results in a m/z of 82.

Synthesizing the data

I'm now integrating all the data, focusing on linking the functional groups through NMR data. I'm focusing on spin systems, chemical shifts, and 2D NMR, including HSQC and HMBC correlations to link the components and assign quaternary carbons. I'll tie everything together to validate the structure. I'm planning self-validating protocols, and will be using formatted references. I'm moving on to building diagrams.

Structuring the Document

I'm now laying out the plan for a detailed guide, starting with a comprehensive title and author details. Section outlines are taking shape, beginning with an introduction highlighting the significance of isoxazole derivatives. The analytical strategy section will explain the rationale behind my chosen techniques. High-resolution mass spectrometry analysis, including ESI data, is next. I am also preparing for in-text citations with links and a consolidated reference list. I am working on building tables for quantitative data and Graphviz DOT diagrams.

Compiling the spectral data

I'm now integrating the TOF MS data, specifically the expected [M+H]+ and the fragmentation pathway involving C-O bond cleavage. I've also incorporated the FT-IR analysis, creating a table with key stretches for nitro, ether, and isoxazole groups, with references. Moving onto the NMR section, I'm constructing detailed tables for 1H and 13C NMR, including chemical shifts and multiplicities, and explaining the downfield shift of H-5 due to the electronegative oxygen.

Connecting the Components

I'm now focusing on 2D NMR, specifically HMBC. I'm excited by the challenge of proving that the methylene group connects the isoxazole C-4 and the phenoxy oxygen. HMBC correlations of methylene protons (5.15 ppm) should correlate to C-3, C-4, and C-5 of the isoxazole, and to C-1' of the nitrophenyl ring, through the ether linkage. I'm focusing on the symmetry of the para-substituted ring, which is generating an AA'BB' pattern.

I am also developing protocols for the guide. This includes NMR sample prep (CDCl3, TMS), and HRMS tuning and calibration. I'm also preparing Graphviz DOT diagrams, to serve as a workflow for readers.

Integrating the Spectra

I'm now focusing on integrating the DOT diagram for MS fragmentation, ensuring the nodes have sufficient contrast and fit within a 760px width. I'm refining the DOT code and verifying the size with dpi=72 and size="10,5". I need to ground the data, so I am building the guide by including literature references and citations. I am sourcing IR data from Benchchem, and NMR data from JACS and other sources for both the 4-nitrophenoxy group and the isoxazole ring.

Verifying the references

I'm now connecting the literature sources to my reference list, meticulously checking for any inconsistencies, especially the URLs. I'm focusing on validating the key chemical shifts for the 4-nitrophenoxy group, cross-referencing against the JACS data from. I'll ensure I have full editorial control.

Confirming the shifts

I'm now cross-referencing my literature review with the observed NMR chemical shifts. My analysis of the 4-nitrophenoxy group is converging on the expected shifts. I am confirming that the isoxazole H-3 and H-5 will appear as singlets around 8.3-8.6 ppm. The IR data aligns perfectly with the expected peaks for the nitro and ether groups. I am writing protocols for NMR and HRMS analysis. Finally, I'm building DOT diagrams to visualize the workflow.

Visualizing the workflow

I'm now generating the Graphviz DOT diagrams to visualize the analytical workflow and HMBC connectivity. The first diagram focuses on sample preparation to the final structure elucidation, including HRMS, FTIR, and NMR analyses. The second diagram will depict key HMBC correlations. I'm focusing on ensuring these diagrams are clear, concise, and informative.

Refining the Visualization

I'm now generating DOT diagrams for HMBC correlations, focusing on clarity. I'm ensuring the key connections are apparent, specifically that methylene protons correlate with isoxazole C-3, C-4, and C-5, and phenoxy C-1'. I'm also preparing diagrams for the MS fragmentation pathway. I'm focusing on node size, contrast, and layout for readability and information clarity.

Refining the Causality

I'm now detailing the NMR assignments with emphasis on causal factors. Specifically, I'm providing an explanation for the methylene protons' significant downfield shift (5.15 ppm), attributed to the combined anisotropic deshielding effect from the isoxazole ring and the ether oxygen's electronegativity. Also, I am clarifying the AA'BB' pattern of the 4-nitrophenoxy group, the symmetry through the plane resulting in equivalent, yet magnetically non-equivalent protons. I will also incorporate orthogonal validation of NMR data.

Detailing the phenoxy group

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Integrating literature references

I'm now integrating literature to support the interpretation. I'm focusing on the structural analysis of 3,5-disubstituted isoxazoles based on FLORE's work [3], and incorporating the high overtones of C-H stretching vibrations from ACS Publications [4]. I am also reviewing previous results to compare and contrast. I will continue to make use of Graphviz DOT diagrams.

Foundational

"antifungal properties of nitrophenoxy isoxazole derivatives"

Initiating the Analysis I've initiated the analysis of this request. The focus is on antifungal properties of nitrophenoxy isoxazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis of this request. The focus is on antifungal properties of nitrophenoxy isoxazole derivatives. I'm aiming for an in-depth technical guide or whitepaper, tailored for researchers, scientists, and drug developers. I'm just getting started!

Defining the Project Scope

I'm now concretizing the core requirements for this technical guide. Autonomy in structure is a must, no rigid templates will do. Scientific integrity will be paramount, mirroring a Senior Application Scientist. Data presentation should be optimal, with tables for summaries, detailed methodologies, and Graphviz diagrams for clarity. I'm focusing on the technical specifications.

Defining the Target Audience

I'm now focusing on the target audience for the guide: researchers, scientists, and drug development professionals. Considering their expertise as Senior Application Scientists will shape the tone and technical depth. I'm prioritizing flexibility in the guide's structure, opting for a custom format rather than a rigid template.

Structuring the Technical Content

Now I'm diving into the content structure. I'm prioritizing E-E-A-T principles, and grounding the guide with in-text citations and a comprehensive references section. Visualization is key: I'm developing step-by-step methodologies and tables for quantitative data. Graphviz diagrams are mandatory for pathways, workflows and logical relationships, with a specific color palette and contrast rules. The title and executive summary are taking shape, introducing nitrophenoxy isoxazole derivatives.

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Developing the Outline Further

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I'm now validating the methods for antifungal efficacy by comparing agar diffusion. I'm choosing resazurin dye as a quantitative, colorimetric indicator of cell viability. I have also started on the DOT diagram for the synthetic workflow, which will provide a visual representation of key steps.

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Mapping the Interaction

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Mapping the Interactions

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Exploratory

Comprehensive In Vitro Evaluation of 4-((4-Nitrophenoxy)methyl)isoxazole: A Technical Guide for Preclinical Profiling

Executive Summary & Chemical Rationale The isoxazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for amides or enolic β -dicarbonyls to engage diverse bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The isoxazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for amides or enolic β -dicarbonyls to engage diverse binding pockets (1[1], 2[2]). However, evaluating derivatives such as 4-((4-nitrophenoxy)methyl)isoxazole —commonly synthesized and screened as its sterically protected derivative, 3,5-dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole (3[3])—requires a highly specialized in vitro screening cascade.

While the isoxazole core provides excellent target engagement vectors, the 4-nitrophenoxy moiety introduces significant pharmacological liabilities. Nitroaromatics are notorious Pan-Assay Interference Compounds (PAINS) due to their propensity for redox cycling, and they carry a high risk of genotoxicity via bacterial and mammalian nitroreductases (4[4]).

This whitepaper outlines a self-validating in vitro workflow designed to separate genuine target modulation from assay artifacts and toxicological liabilities.

Physicochemical Profiling & Assay Readiness

Before initiating biological screening, the physical integrity of the compound must be verified. Isoxazoles lacking C(3)-substitution are vulnerable to ring-opening via Kemp elimination under physiological conditions, forming reactive α -cyanoenol intermediates (1[1]).

Table 1: Physicochemical & Assay Readiness Parameters
ParameterTarget ThresholdAssay MethodCausality / Rationale
Kinetic Solubility >50μM Nephelometry (PBS, pH 7.4)Ensures the compound remains in solution during aqueous assays, preventing false negatives due to precipitation.
Chemical Stability >95% remainingLC-MS/MS (24h, 37°C)Verifies resistance to Kemp elimination. The 3,5-dimethyl substitution generally protects the isoxazole ring from this degradation.
Purity >98% UPLC-UV/MSEliminates the risk of trace synthetic impurities (e.g., unreacted nitrophenols) driving observed bioactivity.

Primary Pharmacodynamics & PAINS Triage

Because nitroaromatics can act as electron acceptors, they frequently cause false positives in fluorescence-based or redox-sensitive assays. Our protocol utilizes a primary TR-FRET assay (highly resistant to compound auto-fluorescence) followed immediately by an orthogonal redox-cycling counter-screen.

Protocol 1: TR-FRET Target Engagement Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores with long emission half-lives. By incorporating a time delay (e.g., 50 µs) before reading, we eliminate the short-lived auto-fluorescence typical of aromatic ether compounds. Self-Validating System: Every plate must include a known reference inhibitor ( IC50​ control) and DMSO-only wells to calculate the Z′ -factor. A Z′>0.6 validates plate uniformity.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20, 0.1% BSA). Note: Tween-20 and BSA prevent non-specific compound aggregation.

  • Compound Dispensing: Echo acoustic dispense 4-((4-nitrophenoxy)methyl)isoxazole in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Incubation: Add target protein and fluorescent ligand. Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read on a multi-mode plate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Data Analysis: Calculate the 665/620 ratio. Fit data to a 4-parameter logistic curve to determine the IC50​ .

Protocol 2: Redox Cycling Counter-Screen (Resazurin/DTT)

Causality & Rationale: Nitro compounds can undergo futile redox cycling in the presence of reducing agents (like DTT, often found in enzyme buffers), generating hydrogen peroxide that non-specifically inhibits targets.

  • Setup: Prepare a buffer containing 100 µM Resazurin and 1 mM DTT.

  • Incubation: Add the test compound at 10 µM. Incubate for 30 minutes.

  • Detection: Measure fluorescence (Ex 540 nm / Em 590 nm).

  • Validation: If the compound catalyzes the reduction of resazurin to highly fluorescent resorufin in the presence of DTT, it is flagged as a redox PAINS and discarded.

Triage Start Hit Compound 4-((4-nitrophenoxy)methyl)isoxazole TRFRET Primary Assay (TR-FRET) Start->TRFRET Redox Redox Cycling Assay (Resazurin/DTT) TRFRET->Redox Active Ames Genotoxicity (Ames Test TA98/TA100) Redox->Ames Non-interfering Fail Discard (PAINS/Tox) Redox->Fail Redox Cycler Hit Validated Lead Ames->Hit Ames Negative Ames->Fail Ames Positive

Figure 1: Preclinical triage workflow to isolate true target engagement from redox and genotoxic artifacts.

In Vitro ADME & Cytotoxicity Profiling

Once target-specific activity is confirmed, the compound must be evaluated for metabolic clearance and general cytotoxicity.

Table 2: In Vitro ADME Profiling Summary
AssayMetricAcceptable ThresholdRationale
Microsomal Stability CLint​ (Intrinsic Clearance) <40μL/min/mg Evaluates Phase I hepatic metabolism. The ether linkage is susceptible to O-dealkylation by CYP450 enzymes.
Caco-2 Permeability Papp​ (A to B) >5×10−6cm/s Assesses intestinal absorption potential.
CellTiter-Glo CC50​ >50μM Measures ATP depletion to rule out general cellular toxicity before advancing to phenotypic assays.

Genotoxicity Risk Assessment (The Ames Test)

The most critical hurdle for 4-((4-nitrophenoxy)methyl)isoxazole is genotoxicity. Nitroaromatics are classic structural alerts for mutagenicity. In bacterial systems, nitroreductases catalyze the stepwise reduction of the nitro group ( R−NO2​ ) to a nitroso intermediate ( R−NO ) and subsequently to a highly reactive hydroxylamine ( R−NHOH ). This electrophilic species can covalently bind to DNA, causing frame-shifts or base-pair substitutions, resulting in a positive Ames test (5[5]).

Protocol 3: Miniaturized Ames Fluctuation Test

Causality & Rationale: We utilize a 384-well liquid microplate format (fluctuation test) rather than traditional agar plates to conserve compound while maintaining regulatory-aligned sensitivity. We test against Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions), both in the presence and absence of rat liver S9 fraction.

  • Bacterial Preparation: Grow S. typhimurium TA98 and TA100 overnight in exposure medium containing trace histidine.

  • Compound Exposure: Treat bacteria with the isoxazole compound at varying concentrations (up to 500 µ g/well ) in a 384-well plate. Include a parallel set with 10% v/v Aroclor 1254-induced rat liver S9 mix to account for mammalian metabolic activation.

  • Incubation: Incubate for 90 minutes at 37°C.

  • Reversion Indicator: Add reversion indicator medium (lacking histidine but containing a pH indicator, bromocresol purple). Incubate for 48 hours.

  • Scoring: Wells where bacteria have mutated to synthesize their own histidine will grow and lower the pH, changing the well color from purple to yellow.

  • Validation: The assay is only valid if positive controls (e.g., 2-nitrofluorene for TA98 -S9, 4-nitroquinoline-N-oxide for TA100 -S9) yield a statistically significant increase in yellow wells compared to the DMSO vehicle control.

Pathway Nitro Nitroaromatic (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso Nitroreductase (2e- reduction) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine (2e- reduction) Amine Amine Metabolite (R-NH2) Hydroxylamine->Amine Detoxification (2e- reduction) DNA DNA Adduct Formation (Mutagenesis) Hydroxylamine->DNA Electrophilic Attack

Figure 2: Bioreduction pathway of nitroaromatics leading to hydroxylamine-induced DNA adduct formation.

Conclusion

Evaluating 4-((4-nitrophenoxy)methyl)isoxazole requires a rigorous balance between exploiting the versatile target-engagement properties of the isoxazole core and mitigating the severe liabilities of the nitrophenoxy group. By strictly adhering to the counter-screening and genotoxicity protocols outlined in this guide, discovery teams can confidently determine whether bioactivity observed in vitro is driven by genuine pharmacology or artifactual toxicity.

References

  • Pharmaffiliates. "Miscellaneous-impurities | 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole."[Link]

  • Drug Hunter. "The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery." [Link]

  • PubMed / Environmental Toxicology and Chemistry. "Mutagenicity of nitroaromatic degradation compounds." [Link]

  • ResearchGate. "In vivo toxicity of nitroaromatics: A comprehensive qsar study." [Link]

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Foundational

The Isoxazole Scaffold: A Comprehensive Technical Guide to the Discovery of Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of the discovery and development of novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the discovery and development of novel therapeutic agents based on the isoxazole scaffold. Moving beyond a conventional review, this document is structured to provide actionable insights and detailed methodologies for researchers actively engaged in drug discovery. We will delve into the rationale behind synthetic strategies, the intricacies of biological evaluation, and the application of computational tools to accelerate the development of this versatile class of compounds.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic and structural properties contribute to its prevalence in a wide array of biologically active compounds. The isoxazole moiety is not merely a passive linker but an active participant in molecular interactions, often serving as a bioisostere for other functional groups and contributing to the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[2]

The inherent stability of the aromatic isoxazole ring allows for a diverse range of synthetic modifications, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects.[3] This has led to the successful development of isoxazole-containing drugs across various therapeutic areas, including antimicrobials like sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the antirheumatic agent leflunomide.[1][4]

Synthetic Strategies: Building the Isoxazole Core and its Derivatives

The construction of the isoxazole ring and its subsequent derivatization are pivotal to exploring the chemical space for therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Constructing the Isoxazole Ring: Key Methodologies

Two primary strategies dominate the synthesis of the isoxazole core: 1,3-dipolar cycloaddition and condensation reactions.

This powerful method involves the reaction of a nitrile oxide with an alkyne or alkene to form the isoxazole or isoxazoline ring, respectively.[5] The in situ generation of the nitrile oxide from an aldoxime is a common and efficient approach.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [5]

  • Oxime Formation:

    • In a round-bottom flask, dissolve the desired aldehyde (1.0 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in a 1:1 mixture of tert-butanol and water.

    • Add a solution of sodium hydroxide (1.05 equivalents) in water.

    • Stir the mixture at room temperature for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed.

  • Nitrile Oxide Generation and Cycloaddition:

    • To the reaction mixture, add the terminal alkyne (1.0 equivalent), copper(II) sulfate pentahydrate (0.01 equivalents), and sodium ascorbate (0.02 equivalents).

    • Add chloramine-T trihydrate (1.05 equivalents) portion-wise over 10-15 minutes. This generates the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne.

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,5-disubstituted isoxazole.

Causality Behind Experimental Choices: The use of a copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, ensures high regioselectivity for the 3,5-disubstituted isoxazole isomer when using terminal alkynes.[5] The slow, portion-wise addition of chloramine-T maintains a low concentration of the nitrile oxide, minimizing the formation of furoxan byproducts from dimerization.[5]

Diagram: 1,3-Dipolar Cycloaddition Workflow

G cluster_synthesis Synthesis of 3,5-Disubstituted Isoxazole aldehyde Aldehyde oxime Aldoxime Formation aldehyde->oxime hydroxylamine Hydroxylamine HCl hydroxylamine->oxime cycloaddition [3+2] Cycloaddition oxime->cycloaddition in situ Nitrile Oxide Generation alkyne Terminal Alkyne alkyne->cycloaddition chloramine_t Chloramine-T chloramine_t->cycloaddition isoxazole 3,5-Disubstituted Isoxazole cycloaddition->isoxazole

Caption: Workflow for the synthesis of 3,5-disubstituted isoxazoles.

The condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine provides a straightforward method for synthesizing isoxazoles.

Experimental Protocol: Synthesis of Isoxazole-4-carboxamides from a β-Ketoester [1]

  • Isoxazole Ring Formation:

    • Reflux a mixture of a β-ketoester (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol with a base (e.g., sodium acetate) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration and recrystallize from ethanol to obtain the ethyl isoxazole-4-carboxylate.

  • Ester Hydrolysis:

    • Reflux the ethyl isoxazole-4-carboxylate (1.0 equivalent) with an excess of aqueous sodium hydroxide solution until the reaction is complete (TLC monitoring).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the isoxazole-4-carboxylic acid.

    • Filter the solid, wash with water, and dry.

  • Amide Coupling:

    • To a solution of the isoxazole-4-carboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.1 equivalents) and continue stirring until the reaction is complete.

    • Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.

Diagram: Condensation and Amide Coupling Workflow

G cluster_synthesis Synthesis of Isoxazole-4-carboxamides ketoester β-Ketoester condensation Condensation ketoester->condensation hydroxylamine Hydroxylamine HCl hydroxylamine->condensation ester Ethyl Isoxazole-4-carboxylate condensation->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid Isoxazole-4-carboxylic Acid hydrolysis->acid coupling Amide Coupling acid->coupling amine Amine amine->coupling carboxamide Isoxazole-4-carboxamide coupling->carboxamide

Caption: Workflow for the synthesis of isoxazole-4-carboxamides.

Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

A systematic and tiered approach to biological evaluation is crucial for identifying and advancing promising isoxazole-based therapeutic agents.

In Vitro Anticancer Activity Assessment

Experimental Protocol: MTT Cell Viability Assay [6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both a vehicle control and a known cytotoxic agent as a positive control is essential for validating the assay's performance and ensuring that the observed effects are due to the test compounds.

In Vitro Anti-inflammatory Activity Assessment

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [7]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the isoxazole derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[7][8]

Experimental Protocol: [7]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, carrageenan control, positive control (e.g., indomethacin), and test compound groups (at least three different doses). Administer the compounds orally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Structure-Activity Relationship (SAR) and Computational Design

SAR studies are fundamental to optimizing the potency and selectivity of isoxazole-based compounds. This involves systematically modifying the isoxazole core and its substituents and evaluating the impact on biological activity.

Table 1: Illustrative SAR of Isoxazole-Based COX-2 Inhibitors

CompoundR1R2COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
A Phenyl4-Sulfonamidophenyl0.5200
B 4-Fluorophenyl4-Sulfonamidophenyl0.2350
C Phenyl4-Methylsulfonylphenyl0.8150
D Phenyl4-Aminosulfonylphenyl0.4250

Causality Behind Experimental Choices: The data in Table 1 illustrates that the 4-sulfonamidophenyl group at the R2 position is crucial for potent and selective COX-2 inhibition, likely due to its interaction with a specific sub-pocket in the COX-2 active site.[3][9] The introduction of a fluorine atom at the para-position of the R1 phenyl group (Compound B) enhances potency, possibly by increasing the compound's binding affinity through favorable electronic interactions.[3]

The Role of Computational Chemistry

In silico methods, such as molecular docking, are invaluable for rationalizing SAR data and guiding the design of new analogs.

Experimental Protocol: Molecular Docking of Isoxazole Derivatives into a Target Protein [10][11]

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 4COX) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Draw the 2D structures of the isoxazole derivatives and convert them to 3D structures. Minimize their energy using a suitable force field.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a co-crystallized ligand.

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligands into the defined binding site. The program will generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Diagram: Molecular Docking Workflow

G cluster_docking Molecular Docking Workflow protein_prep Target Protein Preparation docking Docking Simulation protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Analysis of Binding Poses and Interactions docking->analysis sar Inform SAR and Design of New Analogs analysis->sar

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Directions

The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance. Future efforts in this field will likely focus on the development of more complex and highly substituted isoxazole derivatives, the exploration of novel therapeutic targets, and the increasing integration of computational methods for more efficient and targeted drug design. This guide provides a foundational framework for researchers to contribute to the exciting and impactful field of isoxazole-based therapeutic agent discovery.

References

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available at: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. wjgnet.com. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Royal Society of Chemistry. Available at: [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. biointerfaceresearch.com. Available at: [Link]

  • General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. ResearchGate. Available at: [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. Available at: [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Available at: [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. Available at: [Link]

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonView Press. Available at: [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. Available at: [Link]

  • Antimicrobial Screening of novel synthesized Isoxazoline. ResearchGate. Available at: [Link]

  • Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. Navrachana University. Available at: [Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PMC. Available at: [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

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Exploratory

A Preliminary Technical Guide to the Investigation of 4-((4-nitrophenoxy)methyl)isoxazole: A Novel Scaffold for Drug Discovery

Abstract The isoxazole nucleus is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic and structural properties contrib...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole nucleus is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic and structural properties contribute to metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][5] This technical guide outlines a comprehensive preliminary investigation into a novel, under-explored molecule: 4-((4-nitrophenoxy)methyl)isoxazole. We present a proposed synthetic pathway, detailed protocols for rigorous characterization, and a strategic framework for its initial biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities built upon privileged heterocyclic scaffolds.

Introduction: The Rationale for Investigation

The convergence of two key pharmacophores, the isoxazole ring and the 4-nitrophenoxy moiety, in the structure of 4-((4-nitrophenoxy)methyl)isoxazole presents a compelling case for its investigation as a potential therapeutic agent. Isoxazole derivatives are known to modulate a wide range of biological targets, from inhibiting protein kinases to disrupting microbial cell processes.[1] The 4-nitrophenyl group, a known electrophilic and polarizable entity, is found in various bioactive molecules and can play a crucial role in ligand-receptor interactions.

This guide provides a foundational roadmap for the synthesis, purification, and comprehensive characterization of 4-((4-nitrophenoxy)methyl)isoxazole. Furthermore, we propose a battery of in-vitro and in-silico assays to probe its potential anticancer, antimicrobial, and anti-inflammatory activities, laying the groundwork for future drug development efforts.

Proposed Synthesis and Characterization

While the specific synthesis of 4-((4-nitrophenoxy)methyl)isoxazole is not extensively documented, a plausible and efficient synthetic route can be devised based on established isoxazole synthesis methodologies. The proposed pathway involves a [3+2] cycloaddition reaction, a robust and versatile method for constructing the isoxazole ring.[6][7]

Proposed Synthetic Workflow

A potential synthetic route could involve the reaction of a nitrile oxide with an appropriate alkyne. An alternative and often high-yielding method is the condensation of a primary nitro compound with a suitable dipolarophile.[6][8]

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Isoxazole Ring Formation 4-Nitrophenol 4-Nitrophenol Intermediate_1 1-nitro-4-(prop-2-yn-1-yloxy)benzene 4-Nitrophenol->Intermediate_1 Williamson ether synthesis Propargyl_bromide Propargyl bromide Propargyl_bromide->Intermediate_1 Final_Product 4-((4-nitrophenoxy)methyl)isoxazole Intermediate_1->Final_Product [3+2] Cycloaddition Reagents Sodium nitrite Acidic conditions Reagents->Final_Product

Caption: Proposed synthetic pathway for 4-((4-nitrophenoxy)methyl)isoxazole.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-nitro-4-(prop-2-yn-1-yloxy)benzene (Intermediate 1)

  • To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add propargyl bromide dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-nitro-4-(prop-2-yn-1-yloxy)benzene.

Step 2: Synthesis of 4-((4-nitrophenoxy)methyl)isoxazole (Final Product)

  • Dissolve the intermediate, 1-nitro-4-(prop-2-yn-1-yloxy)benzene, in a suitable solvent such as aqueous ethanol or acetic acid.[9]

  • Add a solution of sodium nitrite in water dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of the synthesized 4-((4-nitrophenoxy)methyl)isoxazole is crucial to confirm its identity, purity, and structure.

Analytical Technique Purpose Expected Observations/Data
Melting Point Determination of purity and identity.A sharp and defined melting point range.
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environments.Characteristic peaks for aromatic, methylene, and isoxazole ring protons.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular formula C₁₀H₈N₂O₄ (MW: 220.18 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the nitro group (NO₂), ether linkage (C-O-C), and the isoxazole ring.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single, sharp peak indicating high purity.

Preliminary Biological Evaluation: A Multi-pronged Approach

Based on the known biological activities of isoxazole and nitrophenoxy derivatives, a preliminary investigation into the anticancer, antimicrobial, and anti-inflammatory potential of 4-((4-nitrophenoxy)methyl)isoxazole is warranted.

In-Silico Screening and Molecular Docking

Prior to in-vitro testing, computational methods can provide valuable insights into the potential biological targets of the compound.

In_Silico_Workflow Compound 4-((4-nitrophenoxy)methyl)isoxazole (3D Structure) Docking Molecular Docking Simulation Compound->Docking Database Protein Data Bank (PDB) Target Selection Database->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Prediction Prediction of Biological Activity Analysis->Prediction

Caption: Workflow for in-silico evaluation of the target compound.

Protocol:

  • Generate a 3D structure of 4-((4-nitrophenoxy)methyl)isoxazole using computational chemistry software.

  • Identify potential protein targets based on the known pharmacology of isoxazole and nitrophenoxy compounds (e.g., protein kinases, COX enzymes, microbial enzymes).

  • Perform molecular docking studies to predict the binding affinity and interaction modes of the compound with the selected targets.

  • Analyze the docking results to prioritize subsequent in-vitro assays.

In-Vitro Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents.[1][5]

Protocol: MTT Assay for Cytotoxicity

  • Culture selected cancer cell lines (e.g., A549, HepG2, MDA-MB-231) in appropriate media.[10]

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 4-((4-nitrophenoxy)methyl)isoxazole for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value to determine the compound's cytotoxic potency.

In-Vitro Antimicrobial Activity

The isoxazole scaffold is present in several antimicrobial drugs.[4][11]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of 4-((4-nitrophenoxy)methyl)isoxazole in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[2]

  • Incubate the plates under appropriate conditions for each microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In-Vitro Anti-inflammatory Activity

Certain isoxazole derivatives are known to possess anti-inflammatory properties.[3][12]

Protocol: Carrageenan-induced Rat Paw Edema Model (as a potential future in-vivo study) While this is an in-vivo model, it is a standard for assessing acute anti-inflammatory activity.[12]

  • Administer 4-((4-nitrophenoxy)methyl)isoxazole or a control (vehicle or standard drug like diclofenac sodium) to groups of rats.

  • After a set period, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage inhibition of edema to evaluate the anti-inflammatory effect.

Potential Mechanisms of Action and Future Directions

The structural features of 4-((4-nitrophenoxy)methyl)isoxazole suggest several potential mechanisms of action that could be explored in subsequent studies.

Potential_MoA Compound 4-((4-nitrophenoxy)methyl)isoxazole Kinase Protein Kinase Inhibition Compound->Kinase COX COX-2 Inhibition Compound->COX Microbial Microbial Enzyme Inhibition Compound->Microbial Apoptosis Induction of Apoptosis Kinase->Apoptosis Inflammation Reduction of Inflammation COX->Inflammation Growth_Inhibition Microbial Growth Inhibition Microbial->Growth_Inhibition

Caption: Potential mechanisms of action for 4-((4-nitrophenoxy)methyl)isoxazole.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. This could involve enzyme inhibition assays, gene expression analysis, and further cell-based assays to confirm the mechanism of action suggested by the preliminary biological evaluation.

Conclusion

This technical guide provides a comprehensive framework for the preliminary investigation of 4-((4-nitrophenoxy)methyl)isoxazole. By following the proposed synthetic route, detailed characterization protocols, and strategic biological evaluation plan, researchers can systematically explore the therapeutic potential of this novel molecule. The unique combination of the isoxazole and 4-nitrophenoxy moieties holds promise for the discovery of new lead compounds in the fields of oncology, infectious diseases, and inflammatory disorders.

References

  • BenchChem. The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12).
  • A review of isoxazole biological activity and present synthetic techniques.
  • Kaur, R., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • Malik, R., et al. (2014). Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. ResearchGate.
  • Malik, R., et al. (2025, July 15). Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. International Journal of Drug Design and Discovery.
  • NextSDS. 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Design, Synthesis, And Pharmacological Evaluation Of 7- Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline- 4(3H)-One Deriv. International Journal of Environmental Sciences.
  • A surprising new route to 4-nitro-3-phenylisoxazole. (2010, June 23). Beilstein Journals.
  • BLDpharm. 4-((4-Nitrophenoxy)methyl)isoxazole.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH.
  • De Sarlo, F., & Machetti, F. (2009). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 7(19), 3845-3857.
  • Liu, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar.

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Protocols & Analytical Methods

Method

Synthesis of 4-((4-nitrophenoxy)methyl)isoxazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive protocol for the synthesis of 4-((4-nitrophenoxy)methyl)isoxazole, a molecule of interest in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of 4-((4-nitrophenoxy)methyl)isoxazole, a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole scaffold in bioactive compounds.[1][2][3] The synthetic strategy is centered around the robust and well-established Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[4][5]

In this procedure, 4-nitrophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 4-(halomethyl)isoxazole intermediate. The successful execution of this synthesis hinges on the prior preparation of this key isoxazole intermediate. This document details both the synthesis of 4-(chloromethyl)isoxazole and its subsequent coupling with 4-nitrophenol to yield the target compound.

I. Synthesis of the Key Intermediate: 4-(chloromethyl)isoxazole

The synthesis of the 4-(halomethyl)isoxazole is a critical precursor step. While various methods for isoxazole synthesis exist[6][7][8], a common route to functionalized isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne. For the purpose of this protocol, we will outline a plausible and accessible method starting from propargyl alcohol.

Reaction Scheme: Synthesis of 4-(chloromethyl)isoxazole

cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Chlorination Propargyl_Alcohol Propargyl Alcohol Isoxazole_Methanol Isoxazol-4-ylmethanol Propargyl_Alcohol->Isoxazole_Methanol + Nitrile Oxide Isoxazole_Methanol_2 Isoxazol-4-ylmethanol Nitrile_Oxide Nitrile Oxide (in situ) Chloromethyl_Isoxazole 4-(chloromethyl)isoxazole Isoxazole_Methanol_2->Chloromethyl_Isoxazole + SOCl2 Thionyl_Chloride Thionyl Chloride (SOCl2) cluster_0 Williamson Ether Synthesis Nitrophenol 4-Nitrophenol Phenoxide 4-Nitrophenoxide Nitrophenol->Phenoxide + Base Base Base (e.g., K2CO3) Final_Product 4-((4-nitrophenoxy)methyl)isoxazole Phenoxide->Final_Product + 4-(chloromethyl)isoxazole Chloromethyl_Isoxazole 4-(chloromethyl)isoxazole

Sources

Application

Application Note: 1,3-Dipolar Cycloaddition for Regioselective Isoxazole Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Importance Isoxazoles are privileged heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Importance

Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in FDA-approved drugs such as valdecoxib, leflunomide, and sulfamethoxazole due to their capacity for hydrogen bonding and π–π stacking[1]. The most robust and modular approach to constructing this pharmacophore is the 1,3-dipolar cycloaddition (often referred to as a Huisgen cycloaddition) between a nitrile oxide (acting as the 1,3-dipole) and a terminal alkyne (acting as the dipolarophile)[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes, detailing the physical chemistry, causality of reagent choices, and self-validating protocols necessary to achieve high-yielding, regioselective syntheses.

Mechanistic Causality & Reaction Logic

Understanding the underlying molecular orbital interactions is critical for optimizing yields and minimizing unwanted byproducts.

  • The Furoxan Pitfall (Why In Situ Generation?): Nitrile oxides are highly reactive and thermodynamically unstable. If allowed to accumulate, they rapidly undergo self-dimerization to form inactive furoxans (1,2,5-oxadiazole 2-oxides). To prevent this, nitrile oxides must be generated in situ. This is typically achieved by the halogenation of an aldoxime precursor to a hydroximoyl chloride, followed by strictly controlled dehydrohalogenation using a mild base (e.g., Triethylamine, TEA)[2].

  • Regioselectivity & FMO Theory: Under conventional thermal conditions, the cycloaddition proceeds via a concerted pericyclic pathway[3]. Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory—specifically, the favorable overlap between the Highest Occupied Molecular Orbital (HOMO) of the terminal alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This electronic matching overwhelmingly favors the formation of 3,5-disubstituted isoxazoles over the 3,4-isomers[4].

  • Steric Override via INOC: When the alkyne and nitrile oxide are tethered in an Intramolecular Nitrile Oxide Cycloaddition (INOC), geometric constraints can override FMO preferences, forcing the reaction to yield the sterically hindered 3,4-disubstituted isoxazoles, which are otherwise challenging to synthesize[4].

G Aldoxime Aldoxime Precursor Chlorination Chlorination (NCS) Aldoxime->Chlorination Hydroximoyl Hydroximoyl Chloride Chlorination->Hydroximoyl Base Base (TEA) Dehydrohalogenation Hydroximoyl->Base NitrileOxide Nitrile Oxide (1,3-Dipole) Base->NitrileOxide Cycloaddition [3+2] Cycloaddition (Concerted) NitrileOxide->Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Logical flow of in situ nitrile oxide generation and[3+2] cycloaddition to form isoxazoles.

Comparative Data: Synthetic Methodologies

To guide experimental design, the following table summarizes the performance metrics of various modern cycloaddition conditions[1][3].

Synthesis MethodologyCatalyst / ReagentsSolvent EnvironmentTemp (°C)Time (h)Typical Yield (%)Regioselectivity (3,5 : 3,4)
Conventional One-Pot NCS, TEADMF or DCM25 - 604 - 1270 - 85> 95 : 5
Mechanochemical Cu/Al₂O₃Solvent-Free (Ball-mill)RT0.5 - 280 - 95> 99 : 1
Aqueous / Green Oxone, K₂CO₃H₂ORT3 - 665 - 80> 90 : 10

Standard Operating Protocols

Protocol A: One-Pot Solution-Phase Synthesis of 3,5-Disubstituted Isoxazoles

Design Rationale: This protocol uses N-chlorosuccinimide (NCS) for mild, controlled chlorination. The critical self-validating step here is the dropwise addition of TEA. Rapid addition spikes the nitrile oxide concentration, leading to furoxan dimerization. Slow addition ensures the dipole is consumed by the dipolarophile as soon as it is generated.

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Chlorination : Dissolve the aldoxime (1.0 mmol) in 3 mL of anhydrous DMF in a round-bottom flask. Add NCS (1.1 mmol) in small portions at room temperature. (Pro-tip: For highly deactivated substrates, gentle heating to 40°C or a catalytic amount of pyridine vapor may be required to initiate chlorination).

  • Validation Check 1 : Monitor the conversion of aldoxime to hydroximoyl chloride via TLC (typically takes 1-2 hours). The intermediate is generally slightly more polar than the starting material.

  • Dipolarophile Addition : Once chlorination is complete, add the terminal alkyne (1.2 mmol) directly to the reaction mixture.

  • Cycloaddition (Critical Step) : Dilute TEA (1.5 mmol) in 1 mL of DMF. Add this solution dropwise via a syringe pump over 1 hour to the vigorously stirring reaction mixture.

  • Incubation : Stir the mixture at room temperature (or up to 60°C for sterically hindered alkynes) for 4-12 hours.

  • Quenching & Extraction : Quench the reaction with water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Dissolve Aldoxime & NCS in DMF (RT, 1-2h) Step2 2. Add Terminal Alkyne (1.2 equiv) Step1->Step2 Step3 3. Dropwise addition of TEA (Controls Dipole Conc.) Step2->Step3 Step4 4. Stir at RT to 60°C (Monitor via TLC) Step3->Step4 Step5 5. Aqueous Workup & Column Chromatography Step4->Step5

Step-by-step experimental workflow for one-pot synthesis of 3,5-disubstituted isoxazoles.

Protocol B: Solvent-Free Mechanochemical Synthesis

Design Rationale: To adhere to green chemistry principles and scale effectively, ball-milling eliminates the need for DMF/DCM and significantly reduces reaction times. The use of a Cu/Al₂O₃ catalyst enforces strict regioselectivity and accelerates the reaction kinetics through a copper-acetylide intermediate[1].

Step-by-Step Methodology:

  • Preparation : Into a 10 mL stainless steel milling jar, add the pre-synthesized hydroxyimidoyl chloride (1.0 mmol), terminal alkyne (1.0 mmol), K₂CO₃ (1.5 mmol), and the Cu/Al₂O₃ nanocomposite catalyst (10 mol%).

  • Milling : Add two 5 mm stainless steel balls. Seal the jar and place it in a planetary ball mill.

  • Execution : Mill the mixture at 400 rpm for 30 to 120 minutes.

  • Validation Check 2 : Stop the mill at 30 minutes to take a microscopic aliquot for TLC analysis to confirm the disappearance of the alkyne.

  • Recovery : Extract the milled solid with a minimal amount of ethyl acetate. Filter the suspension to recover the heterogeneous Cu/Al₂O₃ catalyst (which can be washed and reused for up to 5 cycles).

  • Isolation : Evaporate the filtrate to yield the highly pure 3,5-isoxazole.

Analytical Validation of the Isoxazole Core

To ensure the integrity of the synthesized product, the following self-validating analytical checks must be performed:

  • ¹H NMR Spectroscopy : The defining feature of a 3,5-disubstituted isoxazole is the sharp singlet corresponding to the C4-H proton. This typically resonates between δ 6.2 - 6.8 ppm , depending on the electronic nature of the flanking substituents.

  • Mass Spectrometry : Isoxazoles undergo characteristic fragmentation patterns under EI/ESI, most notably the cleavage of the weak N-O bond, leading to the loss of fragments like [M-16] or the formation of specific acylium ions.

References

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via[2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. nih.gov.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. mdpi.com.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. nih.gov.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. rsc.org.

Sources

Method

Application Note: Structural Elucidation of 4-((4-nitrophenoxy)methyl)isoxazole using ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the acquisition, processing, and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition, processing, and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 4-((4-nitrophenoxy)methyl)isoxazole. This molecule, containing an isoxazole ring linked to a nitrophenoxy moiety via a methylene ether bridge, presents a unique set of spectroscopic features. This note offers detailed, field-proven protocols for sample preparation, instrument setup, and data analysis, designed for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1][2] For novel organic compounds such as 4-((4-nitrophenoxy)methyl)isoxazole, which may be synthesized as part of a drug discovery program, unambiguous structural confirmation is a critical step. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4][5] Similarly, the nitrophenyl group is a common pharmacophore.[6][7] Therefore, a robust and reliable method for the characterization of such compounds is essential. This guide will walk through the necessary steps to obtain high-quality ¹H and ¹³C NMR spectra and to confidently assign the observed signals to the corresponding nuclei in the molecule.

Predicted NMR Spectra: An Overview

A preliminary analysis of the structure of 4-((4-nitrophenoxy)methyl)isoxazole allows for the prediction of its ¹H and ¹³C NMR spectra. The molecule is expected to exhibit distinct signals corresponding to the protons and carbons of the isoxazole ring, the 4-nitrophenoxy group, and the interconnecting methylene bridge.

Molecular Structure with Atom Numbering for NMR Assignment:

Caption: Structure of 4-((4-nitrophenoxy)methyl)isoxazole with atom numbering.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[8]

  • Compound Purity: Ensure the sample of 4-((4-nitrophenoxy)methyl)isoxazole is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Any particulate matter should be removed by filtering the sample solution through a small plug of glass wool in a pipette.[8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition

The following are generalized acquisition protocols for a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Protocol:

ParameterRecommended ValueRationale
Pulse Programzg30 or zgStandard single-pulse experiment.
Number of Scans (ns)8-16Sufficient for a good signal-to-noise ratio with the recommended sample concentration.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of most protons between scans.
Acquisition Time (aq)2-4 secondsProvides sufficient digital resolution.
Spectral Width (sw)12-16 ppmEncompasses the typical chemical shift range for organic molecules.
Temperature298 KStandard room temperature acquisition.

¹³C NMR Acquisition Protocol:

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard proton-decoupled ¹³C experiment.
Number of Scans (ns)1024 or moreA higher number of scans is needed due to the low natural abundance of ¹³C.[10]
Relaxation Delay (d1)2-5 secondsEnsures more quantitative signal intensities, especially for quaternary carbons.
Acquisition Time (aq)1-2 secondsStandard for ¹³C NMR.
Spectral Width (sw)200-220 ppmCovers the full range of carbon chemical shifts.
Temperature298 KStandard room temperature acquisition.

Data Processing and Analysis

Modern NMR software automates many of the data processing steps. However, a fundamental understanding of these processes is crucial for accurate analysis.[1][11][12][13]

G A Raw FID Data B Apodization (Window Function) A->B C Fourier Transformation B->C D Phase Correction C->D E Baseline Correction D->E F Referencing E->F G Integration & Peak Picking F->G H Final Spectrum G->H

Caption: Workflow for NMR data processing.

  • Fourier Transformation (FT): The raw data, a free induction decay (FID), is converted from the time domain to the frequency domain to produce the NMR spectrum.[1][11]

  • Phase Correction: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis is calibrated, typically to the TMS signal at 0.00 ppm or the residual solvent peak.[1]

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking: The exact chemical shift of each peak is identified.

Spectral Interpretation

The following table provides the predicted chemical shifts, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of 4-((4-nitrophenoxy)methyl)isoxazole. These predictions are based on established substituent effects and data from similar compounds.[7][14][15][16]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6s1HH5The proton at the C5 position of the isoxazole ring is typically found at a high chemical shift.
~8.2d2HH10, H12Protons ortho to the nitro group in the nitrophenyl ring are strongly deshielded.
~7.8s1HH3The proton at the C3 position of the isoxazole ring.
~7.0d2HH9, H13Protons meta to the nitro group in the nitrophenyl ring are less deshielded.
~5.2s2HH6The methylene protons are deshielded by the adjacent oxygen atom and the isoxazole ring.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~163C11The carbon bearing the nitro group is significantly deshielded.
~158C5The C5 carbon of the isoxazole ring.
~152C3The C3 carbon of the isoxazole ring.
~142C8The carbon attached to the ether oxygen in the nitrophenyl ring.
~126C10, C12Carbons ortho to the nitro group.
~115C9, C13Carbons meta to the nitro group.
~112C4The C4 carbon of the isoxazole ring.
~62C6The methylene carbon is shielded relative to the aromatic carbons.

Troubleshooting Common NMR Issues

IssuePotential CauseSuggested Solution
Broad or distorted peaksPoor shimming; sample inhomogeneity.[17][18][19]Re-shim the instrument carefully. Ensure the sample is fully dissolved and free of solids.[17][18][20]
Low signal-to-noise ratioSample is too dilute; insufficient number of scans.Increase sample concentration or the number of scans.
Inability to lockInsufficient deuterated solvent; incorrect lock parameters.[17][21]Ensure adequate sample volume. Adjust lock power and gain.[17][21]
Phasing problemsPoor shimming.[17]Re-shim the instrument.

Conclusion

This application note provides a detailed and practical guide for the ¹H and ¹³C NMR analysis of 4-((4-nitrophenoxy)methyl)isoxazole. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for unambiguous structural elucidation. The provided interpretation framework, based on established principles of NMR spectroscopy, serves as a valuable tool for assigning the observed signals and confirming the molecular structure.

References

  • NMR Data Processing. (n.d.).
  • JEOL USA blog | Optimizing NMR Processing: Techniques and Best Practices. (n.d.).
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24).
  • 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book. (n.d.).
  • Common Issues and Troubleshooting Spinning. (n.d.).
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview - Benchchem. (n.d.).
  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ - UC Davis NMR Facility. (n.d.).
  • Troubleshooting Acquisition Related Problems - NMR. (n.d.).
  • NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC. (n.d.).
  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (2017, February 2).
  • Technical Support Center: Troubleshooting NMR Spectrometer Lock Issues - Benchchem. (n.d.).
  • NMR Data Processing - ResearchGate. (n.d.).
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Stepbystep procedure for NMR data acquisition. (n.d.).
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (n.d.).
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed. (2015, December 5).
  • Common NMR experiments and the time it takes to run them. (2021, February 8).
  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer Dr. Zhenming - CDN. (n.d.).
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC. (n.d.).
  • An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters - Benchchem. (n.d.).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (2024, June 30).
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. (2019, October 28).
  • H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. (n.d.).
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. (n.d.).
  • Plot of chemical shifts for δC4 in 3,5-diarylisoxazoles vs. those for... - ResearchGate. (n.d.).
  • The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol - ResearchGate. (n.d.).
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (n.d.).
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. (n.d.).
  • NMR Spectra of 2-p-Nitrophenylindenone - UNI ScholarWorks. (n.d.).
  • SUPPORTING INFORMATION - Wiley-VCH. (n.d.).
  • 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... - ResearchGate. (n.d.).
  • NMR Spectra of Products - The Royal Society of Chemistry. (n.d.).
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (n.d.).
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. (n.d.).
  • Electrochemical assembly of isoxazoles via a four-component domino reaction. (2023, December 11).
  • NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. (n.d.).
  • 1H-NMR. (n.d.).
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30).

Sources

Application

"antifungal assay protocol for isoxazole compounds"

Defining the Scope I've initiated an analysis of the request. My focus is pinpointing the essential components for an antifungal assay protocol tailored to isoxazole compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've initiated an analysis of the request. My focus is pinpointing the essential components for an antifungal assay protocol tailored to isoxazole compounds. I'm considering the audience, aiming for detailed application notes and protocols suitable for researchers and drug developers. I am now looking to define the scope.

Outlining the Structure

I'm now outlining the core requirements, I need full editorial control and a logical guide structure. My persona will be that of a Senior Application Scientist ensuring scientific integrity and logic. I'll need to ground the guide with citations and links and visualize with structured tables, detailed protocols, and Graphviz diagrams, using a specified color palette for clarity.

Structuring the Details

I'm now deconstructing the topic, focusing on antifungal assays for isoxazole compounds. I've broken down the key areas: the nature of isoxazoles, their potential antifungal mechanisms, and the standard assay protocols, primarily CLSI guidelines for broth microdilution. I'm working to structure the document, outlining a clear title, abstract, mechanistic rationale, pre-analytical considerations, and a detailed protocol section based on CLSI guidelines. I'll include a Graphviz diagram to visually represent the mechanism.

Developing Assay Protocol

I'm currently focused on outlining a detailed antifungal assay protocol for isoxazole compounds, keeping a senior application scientist as the target persona. The goal is a comprehensive document suitable for researchers in drug development, so I'm aiming for clarity and precision, detailing every step.

Refining Application Note

I'm now deeply immersed in structuring the application note, starting with a compelling title and introduction, aiming to grab attention. I've begun to draft the introduction, outlining the context around isoxazoles and the pressing need for reliable screening methods. It's becoming evident how detailed and authoritative the reference list, and the associated citations will be, and I'm ensuring all data presentations are clear. Next, I plan to focus on the step-by-step methodologies and visual pathways.

Visualizing Key Mechanisms

I'm now detailing the mechanism of isoxazole antifungals, focusing on how they work, especially given the use of the resazurin assay. I'm building a workflow that visually links the inhibitory action of the compounds with the assay's readout (Resazurin -> Resorufin). I am focusing on incorporating a dual diagram to emphasize the interaction. I've begun crafting a visual workflow to depict the isoxazole inhibition with the resazurin reduction.

Illustrating Inhibition Pathway

I'm now putting together the details for visual elements, and have the color scheme finalized. I'm focusing on Resazurin's transformation to Resorufin. The diagram details how the isoxazole compound targets fungal metabolism, impacting NADH/FADH2 production (viability), and ultimately prevents Resazurin from becoming Resorufin. The chosen colors should clarify each step. I'm moving toward a clear, concise visual representation.

Constructing Visual Flow

I'm now integrating Graphviz specifics for the visual, refining the node and edge styling for optimal clarity and contrast. I'm focusing on "fillcolor" and "fontcolor" attributes to ensure the diagram is legible and the flow intuitive, paying attention to contrast between each part of the diagram. The labels for the arrows are coming together to explain each inhibitory step in the visual. I am aiming for a simple structure, with colors optimized for readability.

Optimizing Visual Elements

I'm now satisfied with the contrast of the visual elements I'm integrating. I've confirmed that the color pairings will provide great readability. I will now integrate the isoxazole specifics, referencing MMV688766's role in lipid homeostasis and broad-spectrum activity against C. auris, while ensuring all visual data are clear. I will also incorporate the details on Acs1 inhibitors in Cryptococcus.

Integrating Assay Validation

I'm now detailing an effective validation protocol. I'm focusing on why a modified CLSI M27 broth microdilution paired with a Resazurin Microtiter Assay (REMA) readout is needed. The complex growth inhibition curves of isoxazoles, often including trailing effects, demand a robust and objective measurement approach. I am detailing how the REMA readout addresses these limitations, providing a clear and precise assessment, as well as being self-validating.

Detailing Inhibitory Mechanism

Now, I'm integrating the metabolic readout mechanism with the inhibitory pathway using a DOT diagram. This illustrates how the reduction of resazurin to resorufin signifies fungal viability. I'm focusing on the clarity of the diagram to show the Minimum Inhibitory Concentration and the visual distinction from turbidity.

Outlining Experimental Procedures

I'm now detailing the experimental protocol's initial steps for isoxazole microdilution plates, focusing on compound preparation and serial dilutions in DMSO, then a 1:50 dilution in RPMI 1640-MOPS broth to create the working solutions. I'm also including the inoculum standardization process, specifying yeast subculture on SDA and turbidity adjustment using the McFarland standard for subsequent dilutions.

Defining Inoculation Protocols

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Specifying Plate Controls

I'm now detailing internal controls for the 96-well plates. Column 11 will serve as the growth control, and must turn pink. Column 12 will be the sterility control and stay blue. There will also be reference drug controls for validation. All data will be presented as a simple table, and MIC values will be the lowest concentration preventing a color change. The document will also have references.

Verifying Citations

Confirming Link Integrity

Finalizing Reference List

I'm now integrating the verified URLs into the final reference list. I've double-checked all links, and confirmed they direct to the cited research. I'm focusing on ensuring each citation in the text links directly to its source in the list, ensuring accuracy and accessibility of all referenced materials. This step is about complete transparency.

Refining Visual DOT Code

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Optimizing Visual Caption

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Integrating Data Analysis

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Method

Application Note: In Vitro Antibacterial Susceptibility Testing of 4-((4-nitrophenoxy)methyl)isoxazole

Introduction & Mechanistic Rationale Isoxazole derivatives represent a highly versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial properties[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isoxazole derivatives represent a highly versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial properties[1]. The core isoxazole ring possesses typical aromatic properties but contains a weak nitrogen-oxygen bond. This unique structural feature acts as a potential site for interaction with bacterial targets or can undergo ring cleavage under specific metabolic conditions, disrupting bacterial homeostasis[1].

The specific compound of interest, 4-((4-nitrophenoxy)methyl)isoxazole , incorporates a highly electron-withdrawing 4-nitro group on the phenoxy ring. Structure-activity relationship (SAR) studies of isoxazole derivatives demonstrate that the integration of electron-withdrawing groups (such as -NO2, -F, or -Cl) at the para-position of the phenyl ring significantly enhances both lipophilicity and antibacterial efficacy[2]. Mechanistically, this enhanced lipophilicity facilitates better penetration through the thick peptidoglycan layer of Gram-positive bacteria. However, the complex outer membrane and active efflux pumps in Gram-negative species (e.g., Pseudomonas aeruginosa) often limit the intracellular accumulation of such lipophilic agents[3].

To accurately evaluate the antibacterial potential of 4-((4-nitrophenoxy)methyl)isoxazole, a rigorous, self-validating in vitro testing framework is required. The protocols detailed in this application note adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines for antimicrobial susceptibility testing, ensuring reproducibility and clinical relevance[4][5].

Experimental Workflow

AST_Workflow Start Compound Synthesis & Verification Prep Stock Preparation (DMSO Solubilization) Start->Prep Dilution Serial Dilution (Mueller-Hinton Broth) Prep->Dilution Incubation Co-incubation (37°C, 16-20 hrs) Dilution->Incubation Inoculum Bacterial Inoculum Prep (0.5 MacFarland) Inoculum->Incubation Readout Optical Density & Resazurin Assay Incubation->Readout MIC Determine MIC Readout->MIC Plating Agar Plating (Clear Wells) MIC->Plating If no visible growth MBC Determine MBC Plating->MBC

Workflow for Antibacterial Susceptibility Testing (AST) of Isoxazole Derivatives.

Detailed Protocols

The following methodologies establish a self-validating system. Every step is designed to control for the physical properties of the test compound while maintaining the physiological integrity of the bacterial targets.

Protocol 1: Compound Solubilization and Stock Preparation

Causality & Insight: 4-((4-nitrophenoxy)methyl)isoxazole is highly hydrophobic due to the dual ring system and the nitro moiety. Attempting to dissolve it directly in aqueous media (like broth) will result in micro-precipitation, leading to artificially high and irreproducible Minimum Inhibitory Concentration (MIC) readings. We utilize 100% DMSO for the master stock to ensure complete solvation, carefully controlling downstream dilutions so the final assay concentration of DMSO never exceeds 1% (v/v)—a threshold proven to be non-toxic to ATCC reference strains.

  • Weigh exactly 5.12 mg of 4-((4-nitrophenoxy)methyl)isoxazole.

  • Dissolve the powder in 1 mL of 100% molecular-biology grade DMSO to create a 5120 µg/mL master stock. Vortex vigorously until the solution is completely clear.

  • Prepare a working stock by diluting the master stock 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of 512 µg/mL in 10% DMSO.

Protocol 2: Broth Microdilution Assay (MIC Determination)

Causality & Insight: This assay establishes the lowest concentration of the compound that completely inhibits visible bacterial growth[2]. We incorporate a resazurin colorimetric readout because lipophilic compounds can sometimes form microscopic precipitates during the 16-hour incubation, confounding standard OD600 optical density readings. Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) only by the active metabolism of living cells, providing an unambiguous, false-positive-proof readout.

  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.

  • Serial Dilution: Add 100 µL of the working stock (512 µg/mL) to column 1. Transfer 50 µL from column 1 to column 2, mix thoroughly by pipetting, and continue 1:2 serial dilutions across the plate up to column 10. Discard 50 µL from column 10. (The well concentration range is now 256 µg/mL to 0.5 µg/mL).

  • Control Wells (Self-Validation):

    • Column 11 (Growth Control): 50 µL CAMHB + 1% DMSO + 50 µL bacterial inoculum. (Validates that 1% DMSO does not inhibit growth).

    • Column 12 (Sterility Control): 100 µL CAMHB + 1% DMSO; uninoculated. (Validates media sterility).

  • Inoculum Preparation: Suspend isolated colonies from an overnight Tryptic Soy Agar (TSA) plate in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of ~1 × 10^6 CFU/mL[4].

  • Inoculation: Add 50 µL of the diluted inoculum to columns 1-11. The final bacterial concentration in each test well is ~5 × 10^5 CFU/mL, and the final compound concentration ranges from 128 µg/mL to 0.25 µg/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours[4].

  • Readout: Add 10 µL of 0.015% (w/v) resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains blue (indicating complete metabolic inhibition).

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Causality & Insight: The MIC assay cannot distinguish between bacteriostatic (growth-arresting) and bactericidal (killing) activity. The MBC assay validates the mechanism of action by determining if the compound induces actual cell death, strictly defined as a ≥99.9% reduction in the initial viable bacterial count.

  • Identify the MIC well (the first blue well) and the three adjacent wells with concentrations higher than the MIC.

  • Homogenize the contents of these wells by gentle pipetting.

  • Plate 10 µL from each selected well onto drug-free TSA plates.

  • Incubate the plates at 37°C for 24 hours.

  • Interpretation: The MBC is recorded as the lowest concentration that yields no colony growth on the agar plate.

Data Presentation & Interpretation

The assay is only considered valid if the Sterility Control shows no growth, the Growth Control shows robust growth (bright pink resazurin), and a parallel positive control (e.g., Ciprofloxacin) falls within the acceptable CLSI quality control ranges for the specific ATCC strains[4][5].

Table 1: Representative Antibacterial Susceptibility Profile of 4-((4-nitrophenoxy)methyl)isoxazole

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Positive16322Bactericidal
E. coli ATCC 25922Negative64>128>2Bacteriostatic
P. aeruginosa ATCC 27853Negative>128>128N/AResistant

Note: The data above is representative of typical isoxazole derivative profiles, demonstrating preferential activity against Gram-positive pathogens. An MBC/MIC ratio of ≤4 indicates bactericidal activity, whereas a ratio >4 suggests bacteriostatic activity[2][3].

References

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies National Center for Biotechnology Information (PMC) URL:[Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents International Journal of Research and Review URL:[Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives Semantic Scholar URL:[Link]

  • Antibacterial Susceptibility Test Interpretive Criteria U.S. Food and Drug Administration (FDA) URL:[Link]

  • Antimicrobial Susceptibility Testing | Area of Focus Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

Sources

Application

"drug discovery applications of functionalized isoxazoles"

An Application Guide to the Utility of Functionalized Isoxazoles in Modern Drug Discovery Abstract The isoxazole ring, a five-membered heterocycle, has firmly established itself as a "privileged scaffold" in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Utility of Functionalized Isoxazoles in Modern Drug Discovery

Abstract

The isoxazole ring, a five-membered heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity to serve as a versatile bioisostere for common functional groups have propelled its integration into a multitude of therapeutic agents.[1][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of functionalized isoxazoles in drug discovery. We will explore the therapeutic landscape, delve into key mechanisms of action, and provide detailed, field-proven protocols for the synthesis and biological evaluation of novel isoxazole-based compounds. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical grounding and practical application.

The Isoxazole Nucleus: A Cornerstone of Medicinal Chemistry

The isoxazole ring is a versatile structural motif found in numerous natural products and synthetic bioactive molecules.[4][5] Its significance is underscored by its presence in several marketed drugs, demonstrating a wide spectrum of biological activities.[4] Notable examples include the antibacterial agent Sulfamethoxazole , the selective COX-2 inhibitor Valdecoxib , the antirheumatic drug Leflunomide , and the antipsychotic Risperidone .[1][6]

The utility of the isoxazole scaffold stems from several key attributes:

  • Bioisosteric Versatility: The isoxazole ring is an excellent bioisostere for amide and ester groups.[1] This is a critical strategy in drug design to replace metabolically labile linkages, thereby improving a compound's pharmacokinetic profile, such as its in-vivo half-life, without sacrificing binding affinity.[3][7]

  • Modulation of Physicochemical Properties: Incorporation of the isoxazole moiety can fine-tune properties like lipophilicity and aqueous solubility, which are crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9]

  • Synthetic Accessibility: Robust and versatile synthetic methodologies for constructing and functionalizing the isoxazole ring are well-established, allowing for the creation of diverse chemical libraries for high-throughput screening.[10][11][12]

Therapeutic Landscape and Mechanisms of Action

Functionalized isoxazoles have demonstrated efficacy across a broad range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[11][13]

Anticancer Applications

Isoxazole derivatives are particularly prominent in oncology research, where they exert their effects through multiple mechanisms of action.[14][15]

  • Kinase Inhibition: Many isoxazole-containing compounds act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • HSP90 Inhibition: The isoxazole scaffold is a key component of Heat Shock Protein 90 (HSP90) inhibitors, such as Luminespib (NVP-AUY922).[16] HSP90 is a chaperone protein that stabilizes numerous oncoproteins; its inhibition leads to the degradation of these client proteins and subsequent cancer cell death.[16]

  • Induction of Apoptosis: Isoxazole derivatives can trigger programmed cell death (apoptosis) by modulating key signaling pathways, such as the PI3K/Akt pathway, or by inhibiting anti-apoptotic proteins.[17][18]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[14][16]

Hypothetical Signaling Pathway: Isoxazole-Based HSP90 Inhibition

The following diagram illustrates the mechanism by which an isoxazole-based HSP90 inhibitor can induce apoptosis in cancer cells. By binding to the ATP pocket of HSP90, the inhibitor prevents the proper folding and stabilization of client oncoproteins like Akt, leading to their degradation and the downstream activation of apoptotic pathways.

HSP90_Inhibition_Pathway ISO_X Isoxazole Inhibitor (e.g., NVP-AUY922) HSP90 HSP90 ISO_X->HSP90 Inhibits ATP Binding Akt_folded Stable, Active Akt HSP90->Akt_folded Chaperones/ Stabilizes Proteasome Proteasome HSP90->Proteasome Leads to Degradation of Unfolded Client Akt_unfolded Client Oncoprotein (e.g., unfolded Akt) Akt_unfolded->HSP90 Cell_Survival Cell Survival & Proliferation Akt_folded->Cell_Survival Promotes Apoptosis Apoptosis Proteasome->Apoptosis Induces

Caption: Mechanism of an Isoxazole-based HSP90 inhibitor.

Anti-inflammatory Activity

The isoxazole scaffold is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors like Valdecoxib.[6][19] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over COX-1, these drugs reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Neurodegenerative Diseases

Researchers are actively exploring isoxazole derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20][21] Some compounds have shown potential as selective monoamine oxidase B (MAO-B) inhibitors, which can help restore dopamine levels in the brain.[22] Others are being investigated for their ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's therapy.[21][23]

Experimental Workflows and Protocols

The discovery of a new isoxazole-based drug follows a logical progression from synthesis to comprehensive biological evaluation.

Drug Discovery Workflow Visualization

Drug_Discovery_Workflow Design 1. Design & Library Planning Synthesis 2. Chemical Synthesis Design->Synthesis Screening 3. Primary Screening (e.g., Cytotoxicity) Synthesis->Screening Hit_ID 4. Hit Identification Screening->Hit_ID Hit_ID->Design Inactive Mechanistic 5. Mechanistic Assays (e.g., Kinase Inhibition) Hit_ID->Mechanistic Active Hits Lead_Opt 6. Lead Optimization (SAR) Mechanistic->Lead_Opt Lead_Opt->Synthesis Iterative Cycles Preclinical 7. Preclinical Studies Lead_Opt->Preclinical Optimized Lead

Caption: General workflow for isoxazole-based drug discovery.

Application Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

This protocol details a common and reliable method for synthesizing 3,5-disubstituted isoxazoles via the reaction of a chalcone intermediate with hydroxylamine hydrochloride.[24][25] This method is widely used due to the accessibility of starting materials and generally high yields.[25][26]

Objective: To synthesize 3-(4-methoxyphenyl)-5-(4-chlorophenyl)isoxazole.

Causality: The synthesis proceeds via a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), which then undergoes a cyclocondensation reaction with hydroxylamine. The hydroxylamine attacks the carbonyl group, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.

Materials:

  • 4-chloroacetophenone

  • 4-methoxybenzaldehyde (anisaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Chalcone Intermediate

  • In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in 50 mL of ethanol.

  • While stirring at room temperature, slowly add 10 mL of aqueous NaOH solution (20% w/v) dropwise.

  • Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Acidify the solution with dilute HCl to precipitate the chalcone product.

  • Filter the yellow solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

Step 2: Cyclization to form the Isoxazole

  • In a 100 mL round-bottom flask, dissolve the dried chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 30 mL of ethanol.

  • Add sodium acetate (10 mmol) to the mixture and reflux for 6-8 hours. Again, monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 150 mL of cold water.

  • A solid precipitate of the crude isoxazole will form. Filter the solid and wash with water.

  • Dry the crude product.

Step 3: Purification and Characterization

  • Purify the crude product using silica gel column chromatography, typically with an ethyl acetate/hexane gradient.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product as a white or off-white solid.

  • Characterization: Confirm the structure and purity of the synthesized isoxazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Application Protocol 2: MTT Cytotoxicity Assay

This protocol describes a standard colorimetric assay to assess the in vitro cytotoxicity of a newly synthesized isoxazole derivative against a cancer cell line.[1] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test isoxazole compound (e.g., "Isoxazole-7") on the MCF-7 human breast cancer cell line.

Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative assessment of cell viability after treatment with the test compound.

Materials:

  • MCF-7 cells (or other cancer cell line of interest)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound "Isoxazole-7" (stock solution in DMSO, e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of "Isoxazole-7" in culture medium from the DMSO stock. Final concentrations should range from, for example, 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[27]

Quantitative Data Summary

The following table presents hypothetical but representative data from a primary screening of novel isoxazole derivatives against the A549 lung cancer cell line, as determined by the MTT assay described above.

Compound IDR1 GroupR2 GroupIC₅₀ (µM) [A549 Cells]
ISO-1-H-Phenyl45.2
ISO-2-Cl-Phenyl21.8
ISO-3-OCH₃-Phenyl33.5
ISO-4-Cl-4-Fluorophenyl8.7
ISO-5 -Cl -3,4-Dichlorophenyl 1.2
ISO-6-CF₃-Phenyl15.4
Doxorubicin(Control)(Control)0.8

This data illustrates a basic Structure-Activity Relationship (SAR) study. The results suggest that halogen substitutions, particularly on the R2 phenyl ring (ISO-4, ISO-5), enhance cytotoxic activity, with compound ISO-5 identified as a potent hit for further investigation.

Conclusion and Future Outlook

The isoxazole scaffold continues to be a highly valuable and versatile tool in the arsenal of the medicinal chemist.[2][10] Its proven success in marketed drugs and numerous clinical candidates is a testament to its favorable drug-like properties. The synthetic tractability of the isoxazole ring allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[11][13] Future research will likely focus on developing multi-targeted isoxazole derivatives and exploring novel applications in areas of unmet medical need, ensuring the continued importance of this remarkable heterocycle in the development of next-generation therapeutics.[11][21]

References

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023, June 14). Taylor & Francis. Retrieved March 30, 2026, from [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher. Retrieved March 30, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed. Retrieved March 30, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH. Retrieved March 30, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. Retrieved March 30, 2026, from [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved March 30, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved March 30, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved March 30, 2026, from [Link]

  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016, April 3). EIJST. Retrieved March 30, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved March 30, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers. Retrieved March 30, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. (2024, September 10). PMC. Retrieved March 30, 2026, from [Link]

  • Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes via 1,2-Aryl Shift. (2023, December 27). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Some promising isoxazole derivatives exhibiting superior biological activities. (n.d.). Retrieved March 30, 2026, from [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2025, November 29). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. (2019, July 1). Simulations Plus. Retrieved March 30, 2026, from [Link]

  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. (2000, June 15). PubMed. Retrieved March 30, 2026, from [Link]

  • Synthesis and Characterization of Sugar Derived Novel Bioactive Isoxazole Derivatives. (2023, November 15). International Journal of Science and Research. Retrieved March 30, 2026, from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved March 30, 2026, from [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024, December 2). Retrieved March 30, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). Retrieved March 30, 2026, from [Link]

  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. (2026, February 17). Arabian Journal of Chemistry. Retrieved March 30, 2026, from [Link]

  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Retrieved March 30, 2026, from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. Retrieved March 30, 2026, from [Link]

  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024, December 19). PubMed. Retrieved March 30, 2026, from [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub. Retrieved March 30, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-((4-Nitrophenoxy)methyl)isoxazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of 4-((4-nitrophenoxy)methyl)isoxazole and related structures. We will delve into the underlying chemical principles, provide field-tested protocols, and offer robust troubleshooting advice to ensure the successful and efficient production of your target compound.

Strategic Overview: A Two-Step Approach

The synthesis of the target scaffold is most reliably achieved through a sequential, two-step process. This strategy ensures high yields and regiochemical control by first constructing the phenoxymethyl ether backbone and subsequently forming the isoxazole ring via a highly efficient cycloaddition reaction.

  • Williamson Ether Synthesis: Formation of the key intermediate, 1-nitro-4-(prop-2-yn-1-yloxy)benzene, by reacting 4-nitrophenol with a propargyl halide. This classic SN2 reaction is robust but requires careful optimization of base and solvent conditions.[1][2]

  • 1,3-Dipolar Cycloaddition: Construction of the isoxazole ring by reacting the terminal alkyne intermediate with a nitrile oxide, generated in situ. This [3+2] cycloaddition is a cornerstone of isoxazole synthesis due to its high efficiency and functional group tolerance.[3]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 4-Nitrophenol + Propargyl Bromide B 1-nitro-4-(prop-2-yn-1-yloxy)benzene (Alkyne Intermediate) A->B  Base (e.g., K₂CO₃)  Solvent (e.g., Acetone)   C Aldoxime Precursor (e.g., Benzaldehyde Oxime) E Final Product: 5-((4-nitrophenoxy)methyl)-3-phenylisoxazole B->E D Nitrile Oxide (Generated in situ) C->D  Oxidant (e.g., NCS)  Base (e.g., Et₃N)   D->E

Caption: Proposed two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Williamson Ether Synthesis Issues
Q1: My yield of the alkyne intermediate, 1-nitro-4-(prop-2-yn-1-yloxy)benzene, is consistently low. What are the likely causes?

A1: Low yields in this SN2 reaction typically stem from suboptimal reaction conditions or reagent quality. The key is to facilitate the nucleophilic attack of the 4-nitrophenoxide ion on the primary alkyl halide.

  • Cause 1: Incomplete Deprotonation of 4-Nitrophenol: The acidity of the phenol is crucial (pKa ≈ 7.1). If the base is too weak, the concentration of the nucleophilic phenoxide will be too low for the reaction to proceed efficiently.

    • Solution: Use a base with a pKa of its conjugate acid that is significantly higher than that of 4-nitrophenol. Anhydrous potassium carbonate (K₂CO₃) is an effective and economical choice. For more stubborn reactions, stronger bases like sodium hydride (NaH) can be used, but require anhydrous solvents and an inert atmosphere.[4]

  • Cause 2: Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants but should not interfere with the SN2 mechanism.

    • Solution: Polar aprotic solvents like acetone or acetonitrile (CH₃CN) are ideal.[5] They solvate the cation (e.g., K⁺) effectively, leaving the phenoxide anion "naked" and highly nucleophilic. Avoid protic solvents like ethanol, as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Cause 3: Competing Elimination Reaction: Although less likely with a primary halide like propargyl bromide, high temperatures can promote the competing E2 elimination pathway.

    • Solution: Maintain a moderate reaction temperature. Refluxing in acetone (56°C) is generally sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.

Q2: I'm observing significant side products during purification. What are they and how can I minimize them?

A2: The primary side product in this reaction is often from the dialkylation of the propargyl group or impurities in the starting materials.

  • Cause: Impure Starting Materials: Ensure the 4-nitrophenol and propargyl bromide are of high purity. Water contamination can reduce the effectiveness of the base.

    • Solution: Use freshly opened or purified reagents. Dry solvents and glassware thoroughly before use.

  • Cause: Over-alkylation: While less common, it's possible for the alkyne proton to be abstracted under very strong basic conditions, leading to side reactions.

    • Solution: Use a stoichiometric amount of a milder base like K₂CO₃. This is generally sufficient for deprotonating the phenol without affecting the alkyne.

Part 2: 1,3-Dipolar Cycloaddition Issues
Q3: The final cycloaddition step to form the isoxazole ring is inefficient, resulting in a low yield. What is going wrong?

A3: The most significant challenge in nitrile oxide cycloadditions is the inherent instability of the nitrile oxide dipole, which can readily dimerize to form a furoxan byproduct.[6] The entire strategy revolves around generating the nitrile oxide slowly and in situ, so it reacts with the alkyne before it has a chance to dimerize.

  • Cause 1: Nitrile Oxide Dimerization: If the concentration of the nitrile oxide becomes too high, it will self-condense.

    • Solution: Generate the nitrile oxide slowly in situ. The most common method is the dehydrohalogenation of a hydroximoyl chloride using a base like triethylamine (Et₃N).[3] Add the base dropwise to a solution of the alkyne and the hydroximoyl chloride. Another excellent method is the oxidation of an aldoxime with an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[3]

  • Cause 2: Poor Reactivity of Components: While terminal alkynes are generally reactive dipolarophiles, the reaction rate can be influenced by solvent and temperature.

    • Solution: The reaction is often run at room temperature to minimize side reactions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. If the reaction is sluggish, gentle heating (40-50°C) can be applied, but this may also increase the rate of nitrile oxide dimerization.

G Start Low Yield in Cycloaddition Step Check_Dimer Check for Furoxan Byproduct (TLC/NMR) Start->Check_Dimer Slow_Addition Implement Slow Addition of Base/Oxidant Check_Dimer->Slow_Addition Dimerization is Likely Check_Purity Verify Purity of Alkyne & Precursor Check_Dimer->Check_Purity No Obvious Dimer End Optimized Yield Slow_Addition->End Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impurities Detected Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Reagents are Pure Purify_Reagents->End RT_First Run at Room Temp Before Heating Optimize_Temp->RT_First RT_First->End

Caption: Troubleshooting workflow for low cycloaddition yield.

Q4: The topic specifies a 4-substituted isoxazole, but this reaction produces a 5-substituted regioisomer. How can I control the regiochemistry?

A4: This is an excellent and critical question. The 1,3-dipolar cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with a terminal alkyne almost exclusively yields the 3,5-disubstituted isoxazole due to electronic and steric factors favoring this orientation during the concerted pericyclic reaction.[3][7] The product of our proposed synthesis would therefore be a 5-((4-nitrophenoxy)methyl)-3-substituted-isoxazole .

  • Confirmation of Regiochemistry: The regiochemistry can be unambiguously confirmed using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which will show correlations between the C5-proton and the methylene carbons, and between the C4-proton and the surrounding carbons.

  • Synthesizing the 4-Substituted Isomer: Achieving the 4-substituted regioisomer requires a fundamentally different strategy. Known methods often involve:

    • Enamine-based Cycloadditions: Reacting an in situ generated enamine (from an aldehyde) with an N-hydroximidoyl chloride can yield 3,4-disubstituted isoxazoles.[8]

    • Starting with a Pre-functionalized Isoxazole: A multi-step synthesis could begin with a commercially available isoxazole that is already functionalized at the 4-position, such as ethyl 5-methylisoxazole-4-carboxylate, followed by reduction and etherification.

For the purposes of this guide, we focus on optimizing the robust synthesis of the more accessible 5-substituted isomer, which serves as a valuable structural analog.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-nitro-4-(prop-2-yn-1-yloxy)benzene
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 4-nitrophenol).

  • Reaction: Add propargyl bromide (80% in toluene, 1.1 eq.) dropwise to the stirring suspension.

  • Heating: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with 1M NaOH (2x) to remove any unreacted 4-nitrophenol, followed by a brine wash (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 5-((4-nitrophenoxy)methyl)-3-phenylisoxazole

This protocol uses the in situ generation of benzonitrile oxide from benzaldehyde oxime.

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the alkyne intermediate from Protocol 1 (1.0 eq.) and benzaldehyde oxime (1.1 eq.) in anhydrous THF.

  • Reagent Preparation: In a separate flask, prepare a slurry of N-chlorosuccinimide (NCS, 1.1 eq.) in anhydrous THF.

  • Reaction: Cool the alkyne/oxime solution to 0°C in an ice bath. Add the NCS slurry dropwise over 30 minutes. After the addition is complete, add triethylamine (Et₃N, 1.2 eq.) dropwise over 20 minutes.

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[3]

Data Summary Table

ParameterStep 1: Williamson Ether SynthesisStep 2: 1,3-Dipolar Cycloaddition
Key Reagents 4-Nitrophenol, Propargyl BromideAlkyne Intermediate, Aldoxime, NCS
Base Anhydrous K₂CO₃ (1.5 eq.)Triethylamine (Et₃N) (1.2 eq.)
Solvent Acetone or AcetonitrileTetrahydrofuran (THF)
Temperature 55-60°C (Reflux)0°C to Room Temperature
Typical Time 4-6 hours12-24 hours
Typical Yield > 90%70-85%
Key Byproduct Unreacted 4-nitrophenolFuroxan Dimer

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Jia, Q.-f., et al. (2013). Enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides. Synlett, 24, 79-84.
  • Hu, M., et al. (2014). A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles. Synthesis, 46, 510-514.
  • Li, Z., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11035–11045.
  • Bates, R. W., & Sae-Lao, P. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2738–2743.
  • Kumar, A., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33569-33591.
  • Li, Z., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lee, J., et al. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Organic Letters, 22(1), 162-166.
  • Sharma, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry.
  • Nishikawa, T., et al. (2024). Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4-dione-Assisted Synthesis of 5-Alykyl-4-sulfonylisoxazoles. Organic Letters.
  • Patel, N. B., et al. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2020, June 20). Isoxazole Derivatives. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Optimization

Isoxazole Synthesis Technical Support Center: Troubleshooting &amp; FAQs

Welcome to the Isoxazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic troubleshooting, quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoxazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic troubleshooting, quantitative optimization strategies, and field-validated protocols for constructing isoxazole scaffolds.

Rather than just providing a list of fixes, this guide focuses on the causality behind side reactions—empowering you to logically modify your synthetic pathways.

Part 1: Troubleshooting Guide & FAQs

Q1: During 1,3-dipolar cycloaddition, my yield of the desired isoxazole is low, and I am isolating a significant amount of a crystalline byproduct. What is happening?

A1: Nitrile Oxide Dimerization to Furoxans. When generating nitrile oxides in situ, the highly reactive dipole can undergo self-condensation rather than reacting with your alkyne dipolarophile. This dimerization forms 1,2,5-oxadiazole-2-oxides, commonly known as furoxans[1]. Density functional theory (DFT) calculations reveal that this dimerization is not a concerted process; rather, it is a stepwise mechanism involving a dinitrosoalkene diradical intermediate. The rate-determining step is the C-C bond formation between the carbenoid carbons of two nitrile oxide molecules[1][2].

Causality & Solution: High instantaneous concentrations of the nitrile oxide heavily favor the bimolecular dimerization pathway[3]. To suppress this, you must keep the steady-state concentration of the nitrile oxide extremely low. This is achieved by the continuous, slow addition of the nitrile oxide precursor (e.g., via a syringe pump) or by using mild, catalyst-free nitrosyl transfer agents like tert-butyl nitrite (TBN) with diazo compounds[4][5].

Q2: I am using the Claisen isoxazole synthesis (1,3-dicarbonyl + hydroxylamine), but I am getting an inseparable 1:1 mixture of 3,5-disubstituted regioisomers. How can I control this?

A2: Competing Electrophilic Sites in Unsymmetrical 1,3-Dicarbonyls. Hydroxylamine is an ambident nucleophile that can attack either of the two carbonyl carbons in an unsymmetrical 1,3-dicarbonyl compound, leading to a mixture of regioisomers[6].

Causality & Solution: The lack of electronic differentiation between the two electrophilic centers causes poor regioselectivity. To resolve this, convert the 1,3-dicarbonyl into a β-enamino diketone[6]. The enamino group differentiates the reactivity of the two carbonyls. Furthermore, adding a Lewis acid such as BF₃·OEt₂ selectively activates one carbonyl, directing the initial nucleophilic attack of hydroxylamine exclusively to the formyl or ketone group, yielding a single regioisomer with >99% selectivity[7].

Q3: My isoxazole product is contaminated with isoxazolines. Why?

A3: Alkene Impurities or Incomplete Oxidation. If your alkyne starting material contains alkene impurities, the nitrile oxide will undergo a [3+2] cycloaddition with the alkene to form an isoxazoline[4]. Alternatively, if you are synthesizing isoxazoles via the cascade oxidation of propargylamines or oximes, incomplete oxidation can leave partially saturated rings. Ensure starting material purity and use stoichiometric oxidants (e.g., hypervalent iodine or CuCl-mediated oxidation) to drive full aromatization[8].

Part 2: Quantitative Data Summaries

To aid in your experimental design, below are quantitative summaries of how reaction parameters influence side-product formation.

Table 1: Effect of Addition Rate on Furoxan Dimerization vs. Isoxazole Cycloaddition [5]

Precursor Addition Method Nitrile Oxide Concentration Yield of Furoxan (Dimer) Yield of Isoxazole
Bolus (All at once) High >55% <15%
Slow Dropwise (Funnel) Moderate 20–30% 50–60%

| Syringe Pump (over 1 h) | Very Low | <5% | >84% |

Table 2: Solvent and Additive Effects on Claisen Regioselectivity (β-enamino diketone + NH₂OH) [7]

Solvent Additive Temperature Major Regioisomer Regiomeric Ratio
Ethanol (EtOH) None 25 °C 4,5-disubstituted 3:1
Acetonitrile (MeCN) None 80 °C (Reflux) 4,5-disubstituted 1:1 (Poor)

| Acetonitrile (MeCN) | BF₃·OEt₂ (2.0 eq) | 80 °C (Reflux) | 3,5-disubstituted | >99:1 (Excellent) |

Part 3: Validated Experimental Protocols

Protocol 1: Syringe-Pump Mediated 1,3-Dipolar Cycloaddition (Minimizing Furoxan)

Self-Validation Checkpoint: The absence of a characteristic furoxan N-O stretch (~1600 cm⁻¹) in the crude IR spectrum confirms the successful suppression of dimerization.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the alkyne dipolarophile (1.2 equiv) in anhydrous acetonitrile (0.1 M).

  • Precursor Loading: Dissolve the nitrile oxide precursor (e.g., diazoacetamide, 1.0 equiv) and tert-butyl nitrite (TBN, 1.5 equiv) in a separate vial with 2 mL of anhydrous solvent[5].

  • Slow Addition: Load the precursor solution into a gas-tight syringe. Using a syringe pump, add the solution to the vigorously stirring alkyne mixture at a rate of 2 mL/h at room temperature.

  • Monitoring: Stir for an additional 2 hours post-addition. Monitor via TLC until the diazo precursor is fully consumed.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography to isolate the pure isoxazole.

Protocol 2: Regioselective Claisen Synthesis via β-Enamino Diketones

Self-Validation Checkpoint: A single set of isoxazole proton signals in the crude ¹H NMR (specifically the distinctive C4-H or substituent peaks) confirms >99% regioselectivity.

  • Activation: Dissolve the β-enamino diketone (1.0 equiv) in anhydrous acetonitrile (0.2 M) in a round-bottom flask[7].

  • Lewis Acid Addition: Add BF₃·OEt₂ (2.0 equiv) dropwise at 0 °C. Stir for 15 minutes to allow complexation with the carbonyl oxygen.

  • Cyclocondensation: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 1 hour[7].

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Part 4: Mechanistic Visualizations

G NO_Precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) Nitrile_Oxide Nitrile Oxide (Dipole) [R-C≡N⁺-O⁻] NO_Precursor->Nitrile_Oxide Base or Oxidant High_Conc High Concentration (Bolus Addition) Nitrile_Oxide->High_Conc Low_Conc Low Concentration (Syringe Pump) Nitrile_Oxide->Low_Conc Diradical Dinitrosoalkene Diradical Intermediate High_Conc->Diradical Bimolecular Collision Cycloaddition [3+2] Cycloaddition with Alkyne Low_Conc->Cycloaddition Alkyne Excess Furoxan Furoxan (Dimer) SIDE PRODUCT Diradical->Furoxan Ring Closure Isoxazole Isoxazole DESIRED PRODUCT Cycloaddition->Isoxazole

Mechanistic divergence of nitrile oxides into furoxan dimers vs. desired isoxazoles.

G Start Unsymmetrical 1,3-Dicarbonyl + Hydroxylamine Direct_Reaction Direct Cyclocondensation (Standard Claisen) Start->Direct_Reaction Modify_Substrate Convert to β-Enamino Diketone Start->Modify_Substrate Optimization Mixture 1:1 Regioisomer Mixture (3,5- & 5,3-disubstituted) Direct_Reaction->Mixture Ambident Attack Add_BF3 Add BF3·OEt2 (Lewis Acid) in MeCN, Reflux Modify_Substrate->Add_BF3 Single_Isomer >99:1 Single Regioisomer (3,5-disubstituted) Add_BF3->Single_Isomer Directed Attack

Workflow for resolving regioselectivity issues in Claisen isoxazole synthesis.

References

  • [4] Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Source: nsf.gov. 4

  • [5] Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles | Organic Letters. Source: acs.org. 5

  • [6] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Source: nih.gov. 6

  • [2] Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Source: researchgate.net. 2

  • [7] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. Source: rsc.org. 7

  • [1] Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Journal of the American Chemical Society. Source: acs.org. 1

  • [3] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. Source: d-nb.info. 3

  • [8] Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines | The Journal of Organic Chemistry. Source: acs.org. 8

Sources

Troubleshooting

Isoxazole Synthesis Technical Support Center: Troubleshooting 1,3-Dipolar Cycloadditions

Welcome to the Technical Support Center for Isoxazole Synthesis. The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (or alkene) is the premier methodology for constructing the isoxazole core, a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (or alkene) is the premier methodology for constructing the isoxazole core, a critical pharmacophore in modern drug development. However, researchers frequently encounter bottlenecks such as poor regioselectivity, unreactive dipolarophiles, and the dreaded dimerization of nitrile oxides.

This guide provides field-proven, mechanistically grounded solutions to optimize your cycloaddition workflows.

Diagnostic Workflow for Isoxazole Synthesis

TroubleshootingFlow Start Low Isoxazole Yield Analyze LC-MS / TLC Analysis Start->Analyze Furoxan Mass = 2x Nitrile Oxide? (Furoxan Dimer) Analyze->Furoxan Regio Multiple Product Spots? (Regioisomers) Analyze->Regio Unreacted Unreacted Alkyne/Oxime? Analyze->Unreacted Sol1 Optimize In Situ Generation (Slow Base Addition) Furoxan->Sol1 Yes Sol2 Implement Cu(I) Catalysis (For Terminal Alkynes) Regio->Sol2 Yes Sol3 Check Sterics/Electronics (Consider INOC or Ru-Cat) Unreacted->Sol3 Yes

Diagnostic workflow for identifying and resolving low yields in isoxazole synthesis.

Module 1: Mitigating Nitrile Oxide Dimerization

Q: My LC-MS shows a massive byproduct with a mass corresponding to exactly twice my nitrile oxide intermediate. Why is my isoxazole yield so low?

A: You are observing the formation of a furoxan (1,2,5-oxadiazole 2-oxide). Nitrile oxides are highly reactive 1,3-dipoles that readily undergo dimerization, especially at high concentrations[1]. Density functional theory (DFT) and quantum-chemical studies indicate that this dimerization is not a concerted process, but rather a stepwise reaction involving dinitrosoalkene diradical intermediates[2].

The Causality: When the concentration of the nitrile oxide in the reaction mixture exceeds the rate at which it can react with your dipolarophile (the alkyne), the kinetic pathway shifts toward dimerization.

The Solution: Never isolate the nitrile oxide. Instead, generate it in situ from a hydroximoyl chloride or nitroalkane precursor. By utilizing a syringe pump to add your base (e.g., triethylamine or KHCO₃) over several hours, you maintain an extremely low steady-state concentration of the nitrile oxide, allowing the [3+2] cycloaddition to outcompete furoxan formation.

Module 2: Overcoming Poor Regioselectivity

Q: I am getting a 70:30 mixture of regioisomers when reacting my terminal alkyne with an in situ generated nitrile oxide. How do I force the reaction to yield only the 3,5-disubstituted isoxazole?

A: Thermal, uncatalyzed 1,3-dipolar cycloadditions of nitrile oxides to terminal alkynes often suffer from poor regioselectivity. This occurs because the HOMO-LUMO energy gaps between the two possible transition states (leading to 3,5- vs. 3,4-disubstituted isoxazoles) are electronically similar.

The Causality: To achieve >99:1 regioselectivity, you must alter the transition state entirely by switching to a metal-catalyzed pathway. Copper-catalyzed nitrile oxide cycloaddition (CuCNOC) specifically coordinates the terminal alkyne, forming a copper-acetylide intermediate. This intermediate dictates a highly regiospecific nucleophilic attack by the nitrile oxide, exclusively yielding the 3,5-isomer[3][4].

Module 3: Addressing Unreactive Dipolarophiles

Q: My internal alkyne isn't reacting, even with the slow addition of the nitrile oxide and copper catalysis.

A: Internal alkynes lack a terminal proton, meaning they cannot form the requisite copper-acetylide intermediate, rendering Cu(I) catalysis completely ineffective. Furthermore, the steric hindrance of internal alkynes dramatically increases the activation energy required for the cycloaddition.

The Solution: For internal alkynes, consider Ruthenium-catalyzed cycloadditions (RuAAC analogs) which operate via a ruthenacycle intermediate. Alternatively, if your target structure permits, employ an Intramolecular Nitrile Oxide Cycloaddition (INOC) strategy. Tethering the alkyne to the oxime precursor converts an unfavorable intermolecular reaction into a highly favored intramolecular cyclization, completely bypassing steric repulsion and dictating perfect regiocontrol[5].

Quantitative Impact of Reaction Conditions

To assist in selecting the correct optimization strategy, consult the following table summarizing the expected outcomes based on catalyst and alkyne selection:

Reaction Condition / CatalystAlkyne TypeDominant MechanismTypical YieldRegioselectivity (3,5- : 3,4-)
Uncatalyzed (Thermal) TerminalConcerted [3+2]40–60%~ 70:30
Cu(I) Catalyzed (CuCNOC) TerminalStepwise Cu-Acetylide85–95%> 99:1
Ru(II) Catalyzed InternalRuthenacycle Intermediate70–90%> 95:5 (3,4,5-trisubstituted)
Metal-Free INOC TetheredIntramolecular [3+2]75–90%100:0 (Sterically locked)
Self-Validating Protocol: Copper-Catalyzed Nitrile Oxide Cycloaddition (CuCNOC)

This methodology is designed to synthesize 3,5-disubstituted isoxazoles from terminal alkynes and aldoximes while strictly suppressing furoxan dimerization.

Step 1: Hydroximoyl Chloride Synthesis

  • Action: Dissolve the aldoxime (1.0 eq) in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.05 eq) in small portions at room temperature.

  • Causality: NCS electrophilically chlorinates the oxime to form the highly reactive hydroximoyl chloride intermediate.

  • Validation Checkpoint: Monitor via TLC. The reaction is complete when the oxime spot disappears. The mixture will typically adopt a pale yellow hue, confirming the presence of the hydroximoyl chloride.

Step 2: Cycloaddition Setup

  • Action: In a separate round-bottom flask, dissolve the terminal alkyne (1.2 eq) in a 1:1 mixture of t-BuOH and H₂O. Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).

  • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The Cu(I) immediately coordinates with the terminal alkyne to form an active copper-acetylide complex, priming the system for regioselective capture.

Step 3: Controlled Generation of the 1,3-Dipole

  • Action: Transfer the hydroximoyl chloride solution into the alkyne mixture. Using a syringe pump, add a solution of KHCO₃ (1.5 eq) in water dropwise over 2 to 4 hours.

  • Causality: The slow addition of the mild base dehydrohalogenates the hydroximoyl chloride at a highly controlled rate. This ensures the steady-state concentration of the nitrile oxide remains near zero, forcing it to react instantly with the abundant copper-acetylide rather than dimerizing with another nitrile oxide molecule.

Step 4: Workup & Structural Validation

  • Action: Dilute with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The definitive proof of successful regiocontrol is the presence of a sharp singlet between 6.5–7.0 ppm, which corresponds to the isolated C4 proton of the 3,5-disubstituted isoxazole ring.

References
  • ResearchGate. "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study". ResearchGate. URL: [Link]

  • ResearchGate. "Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides". ResearchGate. URL: [Link]

  • Thieme Connect. "Copper-Catalyzed Synthesis of Isoxazoles from Nitroalkanes and Alkynes". Synfacts. URL: [Link]

  • Encyclopedia.pub. "Synthesis of Pyrazolo pyrano oxazoles". MDPI Molecules Adaptation. URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Substituted Isoxazoles

Welcome to the Process Chemistry & Engineering Support Hub. As Senior Application Scientists, we understand that transitioning isoxazole synthesis from discovery (milligram) to process scale (multigram/kilogram) introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Engineering Support Hub. As Senior Application Scientists, we understand that transitioning isoxazole synthesis from discovery (milligram) to process scale (multigram/kilogram) introduces severe bottlenecks. Reactions that behave perfectly in a 20 mL vial can become catastrophic thermal hazards or yield intractable regioisomer mixtures in a 50 L reactor.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure your scale-up campaigns are safe, reproducible, and high-yielding. We do not just provide steps; we engineer safety and selectivity directly into the physics of the reaction via phase boundaries and fluid dynamics.

G Start Substituted Isoxazole Scale-Up Synthesis Path1 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes) Start->Path1 Path2 Condensation (Hydroxylamine + 1,3-Diketones) Start->Path2 Hazard1 Thermal Runaway / Exothermicity Path1->Hazard1 Hazard2 Regioisomer Mixture (3,5- vs 3,4-) Path1->Hazard2 Hazard3 Hydroxylamine / Azide Explosion Risk Path2->Hazard3 Sol1 Continuous Flow Microreactors Hazard1->Sol1 Sol2 Heterogeneous Base Optimization Hazard2->Sol2 Hazard3->Sol1

Scale-up synthesis pathways for isoxazoles highlighting key hazards and engineering solutions.

Module 1: Exothermicity & Regioselectivity in 1,3-Dipolar Cycloadditions

Context: Nitrile oxides are highly reactive synthetic dipoles. Generating them in situ (e.g., from hydroximoyl chlorides or via nitrosyl transfer from tert-butyl nitrite) is highly exothermic[1]. At scale, poor heat dissipation leads to thermal runaways and drives the competing dimerization pathway, forming unwanted furoxans[1].

Frequently Asked Questions

Q: How do I prevent thermal runaway and furoxan dimerization when scaling up nitrile oxide cycloadditions? A: In batch, relying on "slow manual addition" is a liability. You must engineer a slow release of the dipole. We recommend using heterogeneous inorganic bases (like KHCO₃ in ethyl acetate)[2]. Because KHCO₃ has extremely low micro-solubility in EtOAc, the base is introduced to the liquid phase at a kinetically limited rate. This keeps the steady-state concentration of the nitrile oxide exceptionally low, completely suppressing the second-order furoxan dimerization while safely spreading the exotherm over several hours[2].

Q: My cycloaddition yields an 85:15 mixture of 3,4- and 3,5-substituted regioisomers. How can I drive this to a single isomer at scale? A: Regioselectivity in[3+2] cycloadditions is governed by the HOMO-LUMO energy gaps between the dipole and dipolarophile. If you are using electron-deficient alkynes (e.g., ethyl trifluorobutynoate), the electronics often favor the undesired isomer[2]. You can invert this regioselectivity by altering the electronic pairing—for instance, switching to a 4,4,4-trifluorobut-2-yn-1-ol derivative, which shifts the orbital coefficients to favor the desired 3,5-disubstituted isoxazole in ratios exceeding 20:1[2].

Quantitative Comparison of Exotherm Control Strategies
StrategySafe Operable ScaleExotherm ControlRegioselectivity (3,5:3,4)Furoxan Byproduct
Batch (Homogeneous Base, e.g., Et₃N) < 1 gPoor (High Risk)Variable (Substrate dependent)High (>15%)
Batch (Heterogeneous KHCO₃ / EtOAc) 10 - 100 gModerate (Kinetically limited)High (>20:1)Low (<5%)
Continuous Flow Microreactor > 100 gExcellent (Instant dissipation)High (Strict kinetic control)Trace (<1%)
Protocol: Scalable Regioselective [3+2] Cycloaddition (Heterogeneous Method)

This self-validating protocol utilizes phase boundaries to control reaction kinetics, successfully applied in the multigram synthesis of S1P1 receptor agonists[2].

  • System Preparation: Suspend the hydroximoyl chloride precursor (1.0 eq) and the alkyne dipolarophile (1.5 eq) in anhydrous ethyl acetate (10 volumes). Ensure vigorous mechanical stirring to maintain a uniform suspension.

  • Base Addition: Add solid KHCO₃ (2.0 eq) in portions at 20°C.

    • Causality: The low solubility of KHCO₃ in EtOAc acts as a physical throttle. The base only reacts as it slowly dissolves, generating the nitrile oxide dipole at a rate perfectly matched to its consumption by the alkyne. This prevents dipole accumulation and subsequent dimerization[2].

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via HPLC by quenching an aliquot in anhydrous methanol.

  • Work-up: Filter the inorganic salts directly. The high regioselectivity allows the product to be isolated via direct crystallization from the concentrated filtrate, bypassing scale-limiting column chromatography[2].

Module 2: Reagent Safety & Flow Chemistry (Hydroxylamine & Azides)

Context: The condensation of 1,3-diketones with hydroxylamine hydrochloride is a classic route to isoxazoles. However, hydroxylamine is thermally unstable and poses a severe explosion risk upon scale-up. Similarly, alternative routes utilizing vinyl azides carry significant energetic hazards[3].

Frequently Asked Questions

Q: We are scaling up a condensation using hydroxylamine, but our safety team flagged the thermal stability. How can we mitigate this? A: Eliminate external heating entirely. Recent scalable protocols utilize aqueous media with mild organic acid catalysts (like 5 mol% pyruvic acid)[4]. Pyruvic acid activates the dicarbonyl compound, accelerating oxime formation, keto-enol tautomerization, and cyclization at room temperature or under mild ultrasound irradiation, removing the thermal hazard of boiling hydroxylamine[4].

Q: Can we safely scale up isoxazole synthesis via vinyl azide intermediates? A: Yes, but strictly through continuous flow chemistry. By utilizing a microreactor, you limit the reacting volume of the explosive azide to microliters at any given time. The high surface-area-to-volume ratio ensures instantaneous heat dissipation, neutralizing the explosion risk associated with preparative batch scales[3].

FlowReactor ReagentA Hazardous Intermediate (e.g., β-chlorovinyl ketone) Mixer T-Mixer ReagentA->Mixer ReagentB Reagent Stream B (e.g., NaN3 in DMF/H2O) ReagentB->Mixer Reactor Microreactor Coil (Thermal/Photochemical) Mixer->Reactor Low hold-up volume Quench In-line Quenching / Scavenger Resin Reactor->Quench Rapid heat dissipation Product Isoxazole Product Collection Quench->Product

Continuous flow reactor configuration for mitigating thermal and explosive hazards in isoxazole synthesis.

Protocol: Continuous Flow Synthesis of Isoxazoles via Vinyl Azides

This methodology translates a hazardous batch process into a safe, continuous manufacturing stream[3].

  • System Priming: Flush a perfluoroalkoxy (PFA) tubing microreactor (e.g., 10 mL internal volume) with anhydrous DMF to establish baseline pressure and flow.

  • Reagent Streams:

    • Stream A: β-chlorovinyl ketone (generated in situ from alkyne acylation) dissolved in DMF.

    • Stream B: Sodium azide (NaN₃) dissolved in a DMF/H₂O mixture.

  • Mixing & Reaction: Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min) through a T-mixer into a heated reactor coil (120°C).

    • Causality: The continuous flow regime ensures that only a fractional quantity of the explosive (E)-vinyl azide intermediate is subjected to high temperatures. The microreactor's geometry prevents localized hot spots, allowing safe thermal conversion to the isoxazole[3].

  • In-line Quenching: Route the reactor effluent directly into an aqueous quench or scavenger resin to safely decompose any unreacted NaN₃ before collection[3].

Module 3: Photochemical Transformations at Scale

Q: I am trying to photoisomerize an isoxazole to an oxazole, but I'm getting poor conversion and degradation in a 500 mL batch reactor. Why? A: This is a classic failure of the Beer-Lambert law at scale. In a batch reactor, light penetration drops exponentially; the solution near the vessel walls is over-irradiated (causing degradation), while the center remains unreacted. To resolve this, transition to a continuous flow photochemical reactor. Pumping the isoxazole precursor through narrow-bore FEP (fluorinated ethylene propylene) tubing wrapped around a 150 W light source ensures uniform photon flux. This flow process directly converts isoxazoles into oxazoles in high yields and scalable quantities (e.g., generating 1.5 g of product over 12 hours with a 20-minute residence time)[5].

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Nitrophenyl-Containing Compounds

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of nitrophenyl-containing compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of nitrophenyl-containing compounds. These molecules—ranging from vital pharmaceuticals like nifedipine to recalcitrant environmental pollutants like p-nitrophenol (PNP)—are notoriously reactive.

This guide moves beyond basic troubleshooting. Here, we dissect the mechanistic causality behind your experimental anomalies and provide self-validating protocols to ensure absolute data integrity.

Section 1: Photostability & Handling (FAQ)

Q1: Why am I seeing spontaneous degradation of my nitrophenyl-containing dihydropyridine (e.g., nifedipine) in standard laboratory lighting?

Causality & Explanation: Nifedipine (a 4-(2-nitrophenyl)-1,4-dihydropyridine) is highly photosensitive. Exposure to UVA or standard daylight triggers a rapid intramolecular photoreduction. The photon excites the nitro group, which is subsequently reduced to a nitroso group, while the dihydropyridine ring is concurrently oxidized to a pyridine ring. This yields the inactive 4-(2-nitrosophenyl)-pyridine homolog[1]. Under specific UV conditions, it can also form the 4-(2-nitrophenyl)-pyridine homolog[1].

Self-Validating Tip: Always run a "dark control" wrapped entirely in aluminum foil. If the dark control remains stable while the exposed sample degrades, the mechanism is strictly photochemical, ruling out baseline solvent hydrolysis.

Photodegradation NIF Nifedipine (Nitrophenyl-DHP) Nitroso 4-(2-nitrosophenyl)-pyridine (Major Product) NIF->Nitroso Intramolecular Photoreduction Nitro 4-(2-nitrophenyl)-pyridine (Minor UV Product) NIF->Nitro Photodegradation (UV specific) UV UVA / Daylight UV->NIF Photon Excitation

Photodegradation pathway of nifedipine into nitrosophenyl and nitrophenyl pyridine homologs.

Section 2: Advanced Oxidation Processes (AOPs)

Q2: During UV/H₂O₂ degradation of nifedipine, the degradation rate suddenly plateaus despite adding more H₂O₂. What is causing this?

Causality & Explanation: Advanced oxidation relies on the generation of hydroxyl radicals (•OH). While increasing H₂O₂ initially increases •OH production, an excess of H₂O₂ acts as a radical scavenger, forming the much less reactive hydroperoxyl radical (•O₂⁻)[2]. This creates a "quasi-percolation threshold" (e.g., around 0.378 mmol/L for certain nifedipine setups), beyond which adding more peroxide actively inhibits the degradation kinetics[2].

Self-Validating Tip: Titrate H₂O₂ concentrations to find the kinetic peak. Measure residual H₂O₂ post-reaction to ensure you are not operating in the scavenging regime.

Section 3: Microbial & Enzymatic Assays

Q3: My engineered E. coli strain expressing p-nitrophenol (PNP) 4-monooxygenase is exhibiting a severe lag phase (8+ hours) when degrading 5 mM PNP, and completely stalls at 10 mM. How can I resolve this?

Causality & Explanation: Phenolic compounds like PNP are highly soluble in aqueous environments and exert severe cytotoxicity by disrupting the bacterial cell membrane[3]. The lag phase is the time required for the cells to mount a stress response. At 10 mM, the membrane toxicity exceeds the cellular repair capacity, halting the hydroquinone degradation pathway[3].

Self-Validating Tip: Implement a fed-batch system. Keep the steady-state concentration of PNP below 1 mM while continuously feeding the substrate as it is consumed to prevent membrane rupture.

Q4: In my in vitro nitroreductase assay, I am detecting 4-hydroxylaminophenol but failing to see complete conversion to 4-aminophenol. What is the limiting factor?

Causality & Explanation: Nitroreductases (e.g., from Enterobacter cloacae or psychrophilic Psychrobacter sp. ANT206) catalyze the reduction of the nitro group via sequential two-electron transfers[4][5]. This process obligately requires NADH or NADPH as an electron donor[4]. A stall at the hydroxylamine intermediate almost universally indicates cofactor depletion.

Self-Validating Tip: Spike the stalled reaction with a fresh bolus of NADH (1.0 mmol/L). If the reaction resumes, cofactor depletion is confirmed.

MicrobialDegradation PNP p-Nitrophenol (PNP) Mono PNP 4-monooxygenase (Oxidative) PNP->Mono +O2, -Nitrite NTR Nitroreductase (Reductive) PNP->NTR +NADH/NADPH BQ p-Benzoquinone Mono->BQ Hydroxylation HQ Hydroquinone (HQ) BQ->HQ Reduction TCA TCA Cycle (beta-ketoadipate) HQ->TCA Ring Cleavage HAP 4-Hydroxylaminophenol NTR->HAP 2e- Transfer AP 4-Aminophenol HAP->AP 2e- Transfer

Oxidative and reductive biodegradation pathways of p-nitrophenol.

Section 4: Standardized Experimental Protocols

Protocol A: Controlled Forced Photodegradation Assay for Nitrophenyl Compounds
  • Preparation of Stock Solutions: Dissolve nifedipine in methanol, heavily shielded from light using amber glassware. Causality: Methanol ensures complete dissolution without initiating premature base-catalyzed hydrolysis.

  • Setup of Irradiation Chamber: Place samples in quartz cuvettes. Causality: Quartz is transparent to UVA (unlike standard borosilicate glass), ensuring accurate dosage of 315-400 nm wavelengths.

  • Implementation of Dark Controls: Wrap control cuvettes entirely in aluminum foil and place them in the exact same chamber. Causality: This isolates thermal or hydrolytic degradation from true photodegradation, establishing a self-validating baseline.

  • Kinetic Sampling: Extract 100 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench by transferring to amber HPLC vials.

  • Analysis: Run via HPLC-DAD. Monitor the shift from the parent ~238 nm band to the characteristic UV-Vis bands of the nitroso derivative[1].

Protocol B: Nitroreductase-Mediated Biotransformation Assay
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.0). Causality: Maintains the physiological pH required for optimal nitroreductase folding and activity.

  • Cofactor Addition: Add 1.0 mM NADH or NADPH. Causality: Nitroreductases are flavoproteins that require NAD(P)H as an obligate electron donor for the sequential two-electron reduction[4].

  • Substrate Introduction: Add 4-nitrophenol to a final concentration of 0.5 mM. Causality: Keeping the concentration below 1 mM prevents substrate inhibition and potential precipitation.

  • Enzyme Initiation: Add purified nitroreductase (e.g., 50 µg). Incubate at 37°C (or optimal temperature for psychrophilic variants like PsNTR at 15°C[5]).

  • Quenching & Validation: Quench the reaction by heating at 90°C for 30 minutes. Causality: Denatures the enzyme to freeze the kinetic state[4]. Centrifuge to pellet the precipitated protein, and analyze the supernatant via LC-MS.

Section 5: Data Presentation & Analytical Signatures

Compound / IntermediatePrimary PathwayKey Analytical Signature (UV/MS)Biological / Chemical Status
Nifedipine Parent DrugUV max: ~238 nm, 340 nmActive Calcium Channel Blocker
4-(2-nitrosophenyl)-pyridine PhotodegradationUV shift: Loss of 340 nm bandInactive Photoproduct
p-Nitrophenol (PNP) Parent PollutantUV max: 317 nm (yellow in alkali)Toxic, Mutagenic
4-Hydroxylaminophenol Reductive (Nitroreductase)MS: [M+H]⁺ m/z 126Reactive Intermediate
4-Aminophenol Reductive (Nitroreductase)MS:[M+H]⁺ m/z 110Less toxic end-product
Hydroquinone Oxidative (Monooxygenase)MS: [M-H]⁻ m/z 109Key ring-cleavage precursor

References

  • Complex Spectroscopy Studies of Nifedipine Photodegradation - PMC - NIH. Source: nih.gov.
  • Highly efficient UV/H2O2 technology for the removal of nifedipine antibiotics: Kinetics, co-existing anions and degradation pathways | PLOS One. Source: plos.org.
  • Biodegradation of p-nitrophenol by engineered strain - PMC - NIH. Source: nih.gov.
  • Reduction of 4-nitrophenol catalyzed by nitroreductase - ResearchGate. Source: researchgate.net.
  • The elucidation of the biodegradation of nitrobenzene and p-nitrophenol of nitroreductase from Antarctic psychrophile Psychrobacter sp. ANT206 under low temperature - PubMed. Source: nih.gov.

Sources

Reference Data & Comparative Studies

Validation

Cytotoxicity Comparison of Isoxazole Derivatives: A Technical Guide

Introduction: The Isoxazole Scaffold in Oncology In modern drug discovery, the isoxazole ring has emerged as a privileged heterocyclic scaffold. Its unique electronic distribution allows it to act as an effective bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Oncology

In modern drug discovery, the isoxazole ring has emerged as a privileged heterocyclic scaffold. Its unique electronic distribution allows it to act as an effective bioisostere, participating in critical hydrogen bonding and π-π stacking interactions within target protein pockets. As a Senior Application Scientist, I have evaluated numerous chemotypes, and isoxazole derivatives consistently demonstrate superior pharmacokinetic stability and potent cytotoxicity across both solid tumors and hematological malignancies.

This guide provides an objective, data-driven comparison of recent isoxazole derivatives against standard chemotherapeutics. By analyzing their mechanistic pathways and outlining the self-validating experimental protocols required for their evaluation, this document serves as a comprehensive framework for preclinical researchers.

Mechanistic Foundations of Isoxazole Cytotoxicity

The superior cytotoxicity of isoxazole derivatives is rarely due to a single target interaction; rather, it is driven by a multi-targeted disruption of cancer cell homeostasis. From a mechanistic standpoint, these compounds frequently act as heat shock protein (HSP90) inhibitors or direct inducers of oxidative stress[1].

For example, 2 trigger rapid reactive oxygen species (ROS) generation, forcing cell cycle arrest at the G1 and G2/M phases[2]. This oxidative stress cascade alters the Bax/Bcl-2 ratio, compromising mitochondrial membrane integrity. The subsequent release of cytochrome c activates the caspase 9/3 cascade, ultimately resulting in the cleavage of Poly (ADP-ribose) polymerase (PARP)—a definitive hallmark of apoptosis[2].

pathway A Isoxazole Derivatives B ROS Generation & Oxidative Stress A->B C Bax Upregulation / Bcl-2 Downregulation B->C D Cytochrome C Release (Mitochondria) C->D E Caspase 9 & 3 Activation D->E F PARP Cleavage & Apoptosis E->F

Fig 1. Mechanistic pathway of isoxazole-induced apoptosis via ROS and caspase activation.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of novel isoxazole derivatives, we must benchmark them against established clinical standards. The table below synthesizes quantitative IC50 data from recent comparative studies, highlighting how specific structural modifications to the isoxazole core drastically improve potency.

Compound ClassTarget Cell LineIC50 ValueStandard Drug ComparisonKey Mechanistic FeatureRef
4-Nitroimidazole-isoxazole MCF-7 (Breast)0.012–0.052 µMN/AStrong ER/PR/HER2 receptor binding[3]
Isoxazole-carboxamide (2b) HeLa (Cervical)0.11 µg/mLOutperforms DoxorubicinCOX-1 inhibition & antiproliferation[4]
Isoxazole-curcumin (Deriv 22) K562 (Leukemia)0.5 µMCurcumin (17 µM)34-fold higher potency; enhanced stability[5]
Isoxazole-piperazine hybrids Huh7 (Liver)0.3–3.7 µMDMSO ControlROS induction, PARP cleavage[2]

Data Interpretation: The integration of the isoxazole ring consistently lowers the IC50 into the nanomolar/low-micromolar range. Notably,5 overcome the poor bioavailability of natural curcumin, achieving a 34-fold increase in cytotoxicity against K562 cells[5]. Similarly, 4 demonstrate sub-microgram potency that exceeds the clinical standard doxorubicin in cervical cancer models[4].

Self-Validating Experimental Workflows

Trustworthiness in drug discovery relies entirely on the robustness of the assay systems. Below are the optimized, step-by-step methodologies we employ to generate the comparative data discussed above.

workflow S1 Cell Culture Expansion S2 Compound Treatment S1->S2 S3 SRB Viability Assay S2->S3 S4 IC50 Calculation S3->S4 S5 Annexin V/PI Validation S4->S5

Fig 2. High-throughput in vitro screening workflow for evaluating isoxazole cytotoxicity.

Protocol A: Sulforhodamine B (SRB) Assay for Adherent Cell Cytotoxicity

Causality Check: While the MTT assay is ubiquitous, we mandate the SRB assay for adherent lines (e.g., Huh7, HeLa)[2]. MTT measures mitochondrial metabolism, which can be temporarily suppressed by isoxazole-induced ROS without actual cell death, leading to false-positive cytotoxicity readouts. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measurement of total cellular protein mass.

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow attachment.

  • Treatment: Aspirate media and apply isoxazole derivatives at varying concentrations (e.g., 0.01 µM to 100 µM) in complete media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • Fixation: Add cold 50% Trichloroacetic Acid (TCA) directly to the wells to a final concentration of 10%. Why? TCA instantly halts metabolism and precipitates proteins onto the well surface, locking in the exact cell mass. Incubate at 4°C for 1 hour.

  • Staining: Wash plates 5 times with distilled water and air dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry for Apoptotic Profiling

Causality Check: To confirm that the IC50 values reflect true apoptosis rather than non-specific necrosis, we utilize Annexin V/Propidium Iodide (PI) co-staining[1]. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI is membrane-impermeant and only stains DNA in cells with compromised membranes (late apoptosis/necrosis). This dual-stain creates a self-validating quadrant system.

Step-by-Step Methodology:

  • Induction: Treat cells (e.g., K562 or MCF-7) with the isoxazole derivative at its calculated IC50 and 2× IC50 concentrations for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100μL of 1X Annexin V Binding Buffer ( 1×105 cells). Why? Annexin V binding is strictly calcium-dependent; standard PBS will cause the stain to fail.

  • Staining: Add 5μL of FITC-conjugated Annexin V and 5μL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400μL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Q1 (PI+/Annexin V- : Necrosis), Q2 (PI+/Annexin V+ : Late Apoptosis), Q3 (PI-/Annexin V+ : Early Apoptosis), and Q4 (PI-/Annexin V- : Live).

Conclusion

The integration of the isoxazole moiety into existing pharmacophores—such as piperazines, curcumin, and carboxamides—represents a highly effective strategy for overcoming chemoresistance and poor bioavailability. As demonstrated by the comparative data, these derivatives consistently outperform standard chemotherapeutics by initiating robust, ROS-driven apoptotic cascades. For drug development professionals, adopting rigorous, metabolism-independent assays (like SRB) and flow cytometric validation is essential to accurately capturing the true cytotoxic potential of this privileged scaffold.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: PMC (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: Bentham Science Publishers (eurekaselect.com)
  • Source: Elsevier (elsevierpure.com)

Sources

Comparative

"LC-MS method validation for isoxazole purity assessment"

A Comprehensive Guide to LC-MS Method Validation for Isoxazole Purity Assessment: Overcoming Chromatographic Challenges Introduction: The Analytical Challenge of Isoxazoles Isoxazoles—five-membered heterocycles containin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to LC-MS Method Validation for Isoxazole Purity Assessment: Overcoming Chromatographic Challenges

Introduction: The Analytical Challenge of Isoxazoles

Isoxazoles—five-membered heterocycles containing adjacent nitrogen and oxygen atoms—are cornerstone scaffolds in medicinal chemistry. They are featured prominently in anti-inflammatory agents (e.g., leflunomide, valdecoxib), antimicrobial hybrids, and targeted anticancer therapeutics[1]. However, the weak N–O bond within the isoxazole ring is highly susceptible to cleavage and degradation under thermal, photolytic, or hydrolytic stress[2][3]. Consequently, rigorous purity assessment of isoxazole active pharmaceutical ingredients (APIs) is a critical quality attribute.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the industry standard. However, UV detection lacks the specificity required to identify co-eluting unknown impurities or ring-opened degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the superior alternative, offering unparalleled sensitivity, selectivity, and the ability to structurally identify trace-level process impurities through mass fragmentation[4][5].

This guide provides an objective comparison of LC-MS column chemistries for isoxazole analysis and outlines a self-validating protocol aligned with the modernized ICH Q2(R2) and ICH Q14 regulatory guidelines[6][7].

Chromatographic Strategy: C18 vs. Biphenyl Stationary Phases

The electron-rich aromatic structure of the isoxazole ring presents unique chromatographic opportunities[3]. Standard C18 columns rely strictly on hydrophobic dispersion forces. While effective for general retention, C18 often fails to resolve closely related isoxazole positional isomers or structurally similar diketonitrile degradation products[8].

As an Application Scientist, I recommend transitioning to a Biphenyl stationary phase . Biphenyl columns leverage π−π interactions, where the biphenyl rings of the stationary phase interact strongly with the delocalized electrons of the isoxazole heterocycle. This provides enhanced stereoselectivity and an orthogonal retention mechanism compared to traditional alkyl phases.

Table 1: Quantitative Comparison of Column Performance for Isoxazole Isomers

ParameterStandard C18 (Octadecyl)Biphenyl PhaseScientific Causality
Retention Mechanism Hydrophobic dispersionHydrophobic + π−π interactionsBiphenyl rings interact electronically with the electron-rich isoxazole heterocycle.
Isomer Resolution ( Rs​ ) < 1.5 (Co-elution common)> 2.0 (Baseline separation) π−π interactions offer superior steric and electronic selectivity for positional isomers.
Peak Asymmetry ( Tf​ ) 1.3 - 1.5 (Tailing)1.0 - 1.1 (Symmetrical)Enhanced phase rigidity reduces secondary interactions with residual surface silanols.
MS Compatibility HighHighBoth phases tolerate the volatile organic acids required for positive Electrospray Ionization (ESI+).

Method Validation Framework: Integrating ICH Q14 and Q2(R2)

The recent adoption of ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) marks a paradigm shift from a prescriptive "check-the-box" approach to a lifecycle-based, Analytical Quality by Design (AQbD) model[6][9]. For LC-MS purity methods, this means understanding the causality behind matrix effects, ionization efficiency, and mass accuracy from the very beginning of method development.

LCMS_Workflow ATP 1. Analytical Target Profile (Define Purity Goals) Dev 2. Method Development (ICH Q14) (Column & MS Optimization) ATP->Dev Val 3. Method Validation (ICH Q2(R2)) Dev->Val Spec Specificity & Selectivity (Isomer Resolution) Life 4. Lifecycle Management (Post-Approval Monitoring) Spec->Life Lin Linearity & Range (LOD/LOQ Determination) Lin->Life Acc Accuracy & Precision (Recovery & Repeatability) Acc->Life Val->Spec Val->Lin Val->Acc

Lifecycle-based LC-MS validation workflow integrating ICH Q14 development and Q2(R2) criteria.

Self-Validating Experimental Protocol: LC-MS Purity Assessment

Causality Check: Why this specific protocol? The use of a Biphenyl column maximizes isomer resolution. Positive Electrospray Ionization (ESI+) is selected because the basic nitrogen atom in the isoxazole ring readily accepts a proton to form an [M+H]+ ion. Multi-Reaction Monitoring (MRM) ensures absolute specificity, quantifying the target analyte even if chromatographic co-elution occurs[5].

Step 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh 1.0 mg of the isoxazole API and dissolve in 1.0 mL of Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock solution.

  • Working Solution: Dilute to a working concentration of 10 µg/mL using the mobile phase starting conditions. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion and fronting[4].

  • Forced Degradation (Stress Testing): Prepare forced degradation samples by exposing the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light to generate potential ring-cleavage impurities[10].

Step 2: LC-MS/MS Optimization and Execution
  • Column: Biphenyl, 2.1 x 100 mm, 1.7 µm (UHPLC format for high efficiency).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid provides the abundant protons necessary for efficient ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 400°C.

  • Transitions: Optimize collision energy for the parent [M+H]+ to the primary fragment (often corresponding to the loss of a substituent or isoxazole ring cleavage)[5].

Step 3: Executing ICH Q2(R2) Validation Parameters
  • Specificity: Inject the blank, placebo, and forced degradation samples. Verify that no peaks interfere with the isoxazole MRM transition. The mass spectrometer's mass filter inherently validates specificity, fulfilling ICH Q2(R2) requirements[11].

  • Linearity & Range: Inject calibration standards ranging from 0.1% (reporting threshold) to 120% of the nominal concentration. Assess the residual plot for random distribution.

  • Accuracy: Spike known quantities of synthesized impurities into the API at 50%, 100%, and 150% of the specification limit. Calculate % recovery.

  • Precision: Perform 6 replicate injections of the 100% standard (Repeatability) and repeat on a second day with a different analyst and distinct mobile phase preparation (Intermediate Precision).

Validation Metrics & Quantitative Data

By adhering to the protocol above, laboratories can expect to easily meet or exceed the stringent criteria set forth by global regulatory bodies.

Table 2: ICH Q2(R2) Validation Metrics Summary for Isoxazole LC-MS Method

Validation ParameterICH Q2(R2) RequirementExpected LC-MS PerformanceMethodological Justification
Specificity No interference at target retention time/massMass extraction eliminates matrix peaksMRM transitions inherently filter out co-eluting non-isobaric impurities.
Linearity R2≥0.990 over specified range R2>0.998 (0.1% to 120% of nominal)Stable ESI source conditions and optimized desolvation prevent signal saturation.
Accuracy Mean recovery 95-105%98-102% across all spike levelsHigh sensitivity of the triple quadrupole MS allows for accurate quantitation at trace levels.
Precision (RSD) ≤2.0% for API, ≤5.0% for impurities< 1.5% (Repeatability)Robust gradient equilibration and precise UHPLC pump delivery ensure reproducible ionization.

Conclusion

Transitioning from traditional HPLC-UV to LC-MS for isoxazole purity assessment provides a profound increase in analytical confidence[4]. By coupling the π−π selectivity of a Biphenyl column with the rigorous, risk-based validation framework of ICH Q2(R2) and Q14, analytical scientists can ensure robust, future-proof methods that safeguard pharmaceutical quality and accelerate drug development.

Sources

Validation

A Strategic Guide to Characterizing the Cross-Reactivity of 4-((4-nitrophenoxy)methyl)isoxazole in Biological Assays

For researchers and drug development professionals, the introduction of a novel chemical entity like 4-((4-nitrophenoxy)methyl)isoxazole presents both an opportunity and a challenge. The opportunity lies in its potential...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the introduction of a novel chemical entity like 4-((4-nitrophenoxy)methyl)isoxazole presents both an opportunity and a challenge. The opportunity lies in its potential for new therapeutic applications, while the challenge resides in thoroughly characterizing its biological activity, including any unintended off-target interactions. This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of this molecule, ensuring a robust understanding of its selectivity profile.

The structure of 4-((4-nitrophenoxy)methyl)isoxazole contains two key moieties that inform our investigative strategy. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6] This history suggests a high potential for broad biological interactions. The second key feature is the 4-nitrophenoxy group, a common chromogenic leaving group in enzyme assays.[7][8][9][10] Its presence may indicate that the compound is designed as a substrate or probe for certain enzymes, such as hydrolases or esterases.

Given the likelihood of off-target interactions, a systematic, tiered approach to characterizing cross-reactivity is essential. This guide outlines a strategy that moves from broad, predictive in silico analysis and large-scale in vitro screening to more focused biochemical and cellular validation assays.

Tier 1: Initial Profiling - Predicting and Identifying Off-Target Liabilities

The initial phase of characterization aims to cast a wide net to identify potential off-target interactions. This is achieved through a combination of computational prediction and broad-panel in vitro screening.

In Silico Off-Target Prediction

Computational methods provide a rapid and cost-effective way to predict potential off-target interactions based on the compound's chemical structure.[11][12][13] By comparing the 2D and 3D features of 4-((4-nitrophenoxy)methyl)isoxazole to databases of known ligands and their targets, we can generate a preliminary list of potential off-targets.[12]

Experimental Protocol: In Silico Off-Target Prediction

  • 2D Similarity Searching: Utilize algorithms like Tanimoto similarity to compare the 2D fingerprint of the compound against databases such as ChEMBL and PubChem. This identifies known compounds with similar structures and their associated biological targets.

  • 3D Shape and Pharmacophore Matching: Employ 3D computational models to compare the compound's shape and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) with known binding sites of various proteins.

  • Target Prediction Modeling: Use machine learning-based tools that have been trained on large datasets of compound-target interactions to predict the probability of interaction with a wide range of biological targets.[13]

  • Data Analysis: Consolidate the outputs from the different in silico methods. Prioritize targets that are predicted by multiple orthogonal methods for further investigation.

Broad-Panel In Vitro Screening

Following in silico analysis, the next step is to experimentally screen the compound against a large and diverse panel of biological targets. Several commercial services offer comprehensive safety and selectivity profiling.

Table 1: Comparison of Commercial Broad-Panel Screening Services

Service ProviderPanel NameKey FeaturesTarget Classes Covered
Eurofins DiscoverySafetyScreen44™ / SafetyScreen87™Panels of 44 or 87 targets strongly associated with in vivo adverse effects.[14][15][16]GPCRs, Ion Channels, Kinases, Transporters, Nuclear Receptors, Enzymes.[17][18]
CEREPBioPrint® ProfileA comprehensive profile of the compound's interaction with a wide range of targets.[19][20]GPCRs, Kinases, Ion Channels, Transporters, and more.
Reaction BiologyKinase Panel ScreeningOffers the largest kinase panel in the industry, covering a significant portion of the human kinome.[21]Protein and Lipid Kinases.

The workflow for this initial profiling is depicted below:

G cluster_0 Tier 1: Initial Profiling InSilico In Silico Prediction (2D/3D Similarity, ML Models) BroadScreen Broad-Panel In Vitro Screen (e.g., Eurofins SafetyScreen44™) InSilico->BroadScreen Guides panel selection KinaseScreen Kinome-wide Screen (e.g., Reaction Biology Panel) InSilico->KinaseScreen Suggests kinase family focus DataAnalysis Data Analysis & Target Prioritization BroadScreen->DataAnalysis KinaseScreen->DataAnalysis

Caption: Tier 1 workflow for initial cross-reactivity profiling.

Tier 2: Biochemical Validation and Potency Determination

Once a list of potential off-targets has been generated from Tier 1, the next step is to validate these interactions and determine the compound's potency at each target. This typically involves generating dose-response curves to calculate IC50 (for inhibition) or EC50 (for activation) values.

Dose-Response Assays for Prioritized Targets

For each high-priority off-target identified, a specific biochemical assay is performed with a range of compound concentrations. For example, if a particular kinase is identified as a potential off-target, a kinase activity assay would be conducted.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP. For selectivity profiling, it's recommended to run assays at the apparent ATP Km or at a physiological concentration of 1 mM ATP.[21][22]

  • Compound Addition: Add 4-((4-nitrophenoxy)methyl)isoxazole at a range of concentrations (e.g., from 1 nM to 100 µM in a 10-point dilution series). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Measure kinase activity. Common detection methods include radiometric assays (e.g., ³³P-ATP incorporation) or luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.[21][23][24]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Hypothetical Biochemical Validation Data for 4-((4-nitrophenoxy)methyl)isoxazole

TargetAssay TypeIC50 / EC50 (µM)Notes
Primary Target Hydrolase Activity0.1High Potency
Off-Target 1: Kinase A Kinase Inhibition5.2Moderate off-target activity
Off-Target 2: GPCR B Receptor Binding> 100No significant interaction
Off-Target 3: Kinase C Kinase Inhibition15.8Weak off-target activity

Tier 3: Cellular Validation of Target Engagement

While biochemical assays are crucial for determining direct interactions, they do not always reflect a compound's activity in a complex cellular environment. Therefore, it is essential to validate on- and off-target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[25][26][27][28][29]

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[26][28] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, one can confirm direct engagement.

G cluster_1 CETSA Workflow CellTreatment Treat cells with compound or vehicle (DMSO) HeatShock Apply transient heat shock (temperature gradient) CellTreatment->HeatShock Lysis Lyse cells and separate soluble/insoluble fractions HeatShock->Lysis Detection Detect soluble target protein (e.g., Western Blot, ELISA) Lysis->Detection Analysis Plot melt curves and determine thermal shift Detection->Analysis

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the appropriate cell line to ~80% confluency. Treat the cells with 4-((4-nitrophenoxy)methyl)isoxazole at a desired concentration (e.g., 10x the biochemical IC50) or with a vehicle control for 1-2 hours.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 37°C to 65°C) for a set time (typically 3-8 minutes), followed by cooling at room temperature for 3 minutes.[28][29]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or with a lysis buffer). Centrifuge the lysates at high speed to pellet the aggregated, insoluble proteins.

  • Protein Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (both the intended target and any validated off-targets) in the soluble fraction using a sensitive detection method like Western blotting or an immunoassay.

  • Data Analysis: For each temperature point, normalize the amount of soluble protein to the amount at 37°C. Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion

A thorough investigation of the cross-reactivity of a novel compound like 4-((4-nitrophenoxy)methyl)isoxazole is paramount for its successful development as a research tool or therapeutic agent. The isoxazole core suggests a high potential for diverse biological interactions, while the 4-nitrophenoxy moiety may point towards a specific class of enzymatic targets. By employing a tiered strategy that integrates in silico prediction, broad-panel in vitro screening, and cellular target engagement assays, researchers can build a comprehensive selectivity profile. This systematic approach not only identifies potential off-target liabilities, mitigating the risk of unforeseen side effects, but also provides a deeper understanding of the compound's mechanism of action, ultimately accelerating the drug discovery and development process.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Source not further specified.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • BenchChem. (n.d.). The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. BenchChem.
  • Source 5 not available.
  • BenchChem. (n.d.). The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. BenchChem.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience.
  • Sino Biological. (n.d.). Compound Screening and Profiling Services. Sino Biological.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Source 11 not available.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.
  • PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Asian Journal of Research in Chemistry. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • PMC. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
  • Eurofins. (n.d.). GPCR Products and Services. Eurofins.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Eurofins Discovery.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Eurofins Discovery.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • PMC. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC.
  • Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Eurofins. (n.d.). SafetyScreen44™ Panel. Eurofins.
  • ResearchGate. (2025, November 11). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
  • MDPI. (2023, February 2).
  • PMC. (n.d.).
  • Source 30 not available.
  • MedChemExpress (MCE) Life Science Reagents. (n.d.). 4-nitrophenyl- ヲ-d-galactopyranoside. MedChemExpress.
  • IJCRT.org. (n.d.).
  • Eurofins Scientific. (2024, May 11).
  • MedchemExpress.com. (n.d.). Enzyme Substrates | Biochemical Assay Reagents. MedchemExpress.com.
  • PMC. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 22). Enhancing Diagnostic Assays with 4-Nitrophenyl Alpha-D-Glucopyranoside. NINGBO INNO PHARMCHEM CO.,LTD..
  • Source 37 not available.
  • ResearchGate. (n.d.). Safety screening in early drug discovery: An optimized assay panel.
  • Oxford Academic. (2014, December 9). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology. Oxford Academic.
  • ResearchGate. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • Source 41 not available.
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  • Megazyme. (n.d.). 4-Nitrophenyl-β-D-glucopyranoside. Megazyme.
  • PMC. (2024, April 5).

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Comparative

Decoding the Mechanism of Action: A Comparative Guide to Novel Isoxazole-Based BET Inhibitors

As drug discovery pivots toward epigenetic modulation, the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has emerged as a premier therapeutic target, particularly in oncology. BET p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward epigenetic modulation, the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has emerged as a premier therapeutic target, particularly in oncology. BET proteins function as chromatin "readers," recognizing acetylated lysine residues on histone tails to drive the transcription of oncogenes like c-MYC.

For application scientists and drug developers, confirming the mechanism of action (MoA) of novel compounds targeting these readers requires rigorous, orthogonal validation. This guide objectively compares the performance of novel isoxazole-based BET inhibitors against gold-standard alternatives (such as the diazepine JQ1) and provides a self-validating experimental framework to definitively prove target engagement.

The Mechanistic Rationale: Why the Isoxazole Scaffold?

Historically, the thienotriazolodiazepine JQ1 set the benchmark for BET inhibition. However, structural biology has revealed that the 3,5-dimethylisoxazole motif is a highly privileged scaffold that acts as a direct bioisostere for acetyl-lysine.

Crystallographic comparisons demonstrate that isoxazole derivatives can seamlessly replace the triazole ring of JQ1, making identical, critical hydrogen-bonding contacts with the conserved asparagine residue inside the BRD4 binding pocket 1. Recently, advanced benzo[d]isoxazole derivatives have been optimized to yield profound potency and selectivity, demonstrating significant therapeutic potential in models of castration-resistant prostate cancer (CRPC) 2.

MoA_Pathway Isoxazole Novel Isoxazole (Acetyl-Lysine Mimetic) BRD4 BRD4 Bromodomain (Chromatin Reader) Isoxazole->BRD4 Competitive Inhibition JQ1 JQ1 (Diazepine) Reference JQ1->BRD4 Competitive Inhibition MYC c-MYC Oncogene Transcription BRD4->MYC Promotes Histone Acetylated Histones (H3K27ac/H4K5ac) Histone->BRD4 Native Binding Arrest G1 Cell Cycle Arrest & Apoptosis MYC->Arrest Downregulation Triggers

Mechanism of Action: Isoxazole-mediated BET inhibition and downstream c-MYC downregulation.

The Orthogonal Validation Strategy

To establish trustworthiness, an experimental pipeline cannot rely on a single assay. Biochemical assays are prone to false positives from Pan-Assay Interference Compounds (PAINS). Therefore, our validation logic follows a strict causality chain:

  • Biochemical (AlphaScreen): Confirms the compound physically displaces the native acetylated peptide.

  • Biophysical (SPR): Confirms 1:1 reversible binding. We prioritize SPR because the dissociation rate ( koff​ ) is a far superior predictor of in vivo efficacy and residence time than a static IC50​ .

  • Cellular (RT-qPCR): Proves the compound successfully permeates the cell membrane and engages the target in a complex physiological environment.

Validation_Workflow Step1 1. AlphaScreen (Biochemical) Step2 2. SPR Kinetics (Biophysical) Step1->Step2 IC50 < 100nM Step3 3. RT-qPCR (Cellular) Step2->Step3 Validated KD Step4 4. Flow Cytometry (Phenotypic) Step3->Step4 Target Engaged

Self-validating experimental workflow for confirming the mechanism of action of BET inhibitors.

Step-by-Step Experimental Methodologies

Protocol A: AlphaScreen BRD4(BD1) Competition Assay

Causality & Self-Validation: AlphaScreen is highly sensitive but susceptible to singlet oxygen quenchers. To make this a self-validating system, JQ1 is run in parallel as a positive control, and an inactive isoxazole regioisomer (or DMSO blank) is used to establish the baseline, ensuring signal loss is due to true competitive displacement.

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

  • Protein-Inhibitor Incubation: In a 384-well proxiplate, dispense 10 nM of His-tagged BRD4(BD1) protein. Add the novel isoxazole compound in a 10-point dose-response series (e.g., 0.1 nM to 10 µM). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Add 10 nM of biotinylated H4K5ac (Histone 4, acetylated Lysine 5) peptide. Incubate for an additional 30 minutes.

  • Bead Addition (Dark Room): Under low-light conditions, add Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to a final concentration of 10 µg/mL.

  • Detection: Incubate for 1 hour at room temperature. Read the plate on an EnVision multimode reader (Excitation: 680 nm, Emission: 520-620 nm). Calculate IC50​ using a 4-parameter logistic fit.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Self-Validation: SPR rules out aggregation-based inhibition. By utilizing a reference flow cell (blank subtraction) and running solvent (DMSO) correction curves, the system internally validates that the observed response units (RU) represent genuine 1:1 binding kinetics.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS amine coupling.

  • Ligand Immobilization: Immobilize an anti-His antibody on both the active and reference flow cells. Capture His-BRD4(BD1) onto the active flow cell only, aiming for a density of ~1000 RU.

  • Analyte Injection: Inject the isoxazole compound in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM) at a flow rate of 30 µL/min using running buffer (PBS-P+ with 1% DMSO).

  • Kinetic Measurement: Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the overall KD​ .

Comparative Performance Data & Metabolic Considerations

When comparing novel isoxazole compounds to established benchmarks, we must look beyond primary potency. While isoxazoles like I-BET151 show efficacious inhibition, predictive neural models and experimental validations have revealed that certain 3,5-dimethylisoxazole motifs can undergo bioactivation into toxic reactive metabolites, such as extended quinone-methides 3.

Therefore, a superior novel compound must balance low nanomolar binding with structural optimizations (e.g., benzo[d]isoxazole fusion) that mitigate these metabolic liabilities.

Table 1: Comparative Profiling of BET Inhibitors
CompoundChemical ClassBRD4(BD1) IC50​ (nM)SPR KD​ (nM)c-MYC Downregulation IC50​ (nM)Known Metabolic Liabilities
Novel Isoxazole A Benzo[d]isoxazole8281150Low (Optimized Scaffold)
JQ1 (Reference) Thienotriazolodiazepine7790120None reported
I-BET151 Dimethylisoxazole790850900Potential Quinone-Methide Formation

Data Note: Values for Novel Isoxazole A are representative of optimized benzo[d]isoxazole derivatives which exhibit KD​ values in the ~81 nM range and high selectivity over non-BET members 2.

References

  • Title: Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC Source: nih.gov URL: [Link]

  • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC Source: nih.gov URL: [Link]

  • Title: Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - UroToday Source: urotoday.com URL: [Link]

Sources

Validation

"benchmarking the performance of new isoxazole antifungals"

An in-depth technical comparison guide designed for researchers, application scientists, and drug development professionals evaluating the next generation of antifungal therapeutics. Executive Summary: The Shift Toward I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, application scientists, and drug development professionals evaluating the next generation of antifungal therapeutics.

Executive Summary: The Shift Toward Isoxazole Scaffolds

The rapid emergence of multidrug-resistant (MDR) fungal pathogens has severely compromised the clinical efficacy of standard-of-care therapies, including azoles, echinocandins, and polyenes. To circumvent established resistance mechanisms (such as efflux pump overexpression and CYP51 target mutation), drug discovery has pivoted toward the isoxazole scaffold—a highly versatile five-membered heterocycle containing adjacent oxygen and nitrogen atoms.

Recent benchmarking studies reveal that novel isoxazole derivatives not only match but frequently exceed the efficacy of traditional antifungals like fluconazole and ketoconazole. More importantly, they introduce novel mechanisms of action, including succinate dehydrogenase (SDH) inhibition, dual antioxidant capabilities, and microbiome-sparing biofilm eradication.

Mechanistic Paradigm: Divergence from Traditional Azoles

Traditional azole antifungals operate via a singular primary mechanism: the inhibition of lanosterol 14α-demethylase, which starves the fungal cell of ergosterol and destabilizes the cell membrane. In contrast, next-generation isoxazole derivatives function as multi-target disruptors.

For example, novel β-ionone derivatives containing an isoxazole hydrazide moiety (such as Compound D28) act as potent SDH inhibitors. Because SDH is a critical node linking the tricarboxylic acid (TCA) cycle to the mitochondrial electron transport chain (ETC), its inhibition (IC50 = 5.38 μg/mL) triggers a rapid collapse of the proton motive force. This blockage forces electron leakage, leading to a lethal accumulation of intracellular reactive oxygen species (ROS), lipid peroxidation, and ultimately, the inhibition of hyphal proliferation Journal of Agricultural and Food Chemistry[1].

MoA A Isoxazole Derivative (e.g., Compound D28) B Succinate Dehydrogenase (SDH) Inhibition A->B Binds Active Site C Electron Transport Chain Disruption B->C Blocks Electron Flow D Intracellular ROS Accumulation C->D Induces Oxidative Stress E Cell Membrane Permeabilization D->E Lipid Peroxidation F Mitochondrial Dysfunction D->F Depolarization G Inhibition of Hyphal Proliferation & Apoptosis E->G F->G

Pathway of SDH inhibition by isoxazole derivatives leading to fungal apoptosis.

Quantitative Benchmarking: In Vitro Efficacy Profiles

To objectively evaluate these new candidates, we must benchmark their Minimum Inhibitory Concentration (MIC) against established clinical baselines. The data below synthesizes recent high-throughput screening results comparing lead isoxazoles against commercial standards.

Table 1: Comparative MIC Benchmarking of Lead Isoxazole Candidates

Compound ClassSpecific DerivativeTarget PathogenIsoxazole MICReference Drug MICMechanism / Advantage
β-Ionone Isoxazole Hydrazides Compound D28Rhizoctonia solani0.204 μg/mL (EC50)Boscalid: 84.6% inhibitionSDH Inhibition; out-performs commercial SDHIs ACS[1].
Isoxazole-Heterocyclic Hybrids Compound 5hCandida albicans0.083 µmol/mLFluconazole: >0.43 µmol/mLDual antimicrobial/antioxidant; high structural stability PubMed[2].
Isoxazolidine Isoquinolinones Compound 10bmAspergillus niger0.005 - 0.16 mg/mLKetoconazole: 0.10 mg/mLExhibits 10–100-fold higher activity than ketoconazole MDPI[3].
Isoxazole-Based Candidates PUB14 & PUB17Candida BiofilmsBiofilm EradicationOctenidine: High CytotoxicityEradicates biofilms while sparing Lactobacillus sp.MDPI[4].
Key Performance Insights:
  • Dual Bioactivity (Compounds 5a-h): Molecular dynamic simulations confirm that these hybrids form highly stable hydrogen bonds and water bridges with key fungal proteins, exhibiting minimal root-mean-square fluctuations (RMSF). In silico ADME-Tox profiling predicts high gastrointestinal absorption and minimal toxicity RSC[5].

  • Microbiome-Sparing Selectivity (PUB14 & PUB17): A critical flaw of broad-spectrum local antimicrobials is the collateral destruction of the host microbiome. Isoxazole derivatives PUB14 and PUB17 selectively eradicate C. albicans biofilms without inhibiting the growth of beneficial Lactobacillus sp., making them prime candidates for treating vulvovaginal candidiasis safely PubMed[6].

Standardized Experimental Methodologies

To ensure reproducibility across laboratories, the following protocols are designed as self-validating systems. As an application scientist, you must prioritize causality—understanding why a step is performed is as critical as the step itself.

Protocol 1: Broth Microdilution Assay for MIC Determination (CLSI M27-A4)

Purpose: To determine the exact concentration at which the isoxazole derivative inhibits 50% (MIC50) or 90% (MIC90) of fungal growth.

  • Inoculum Preparation: Subculture the fungal strain (e.g., C. albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%). Causality: Using distinct colonies ensures phenotypic representation of the strain, while the 24h incubation guarantees cells are in the logarithmic growth phase, maximizing susceptibility accuracy.

  • Standardization: Adjust the suspension to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer at 530 nm. Dilute 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the isoxazole compound (ranging from 64 µg/mL to 0.03 µg/mL). Add 100 µL of the standardized inoculum to each well.

  • Incubation & Reading: Incubate at 35°C for 24-48 hours. Read optical density (OD) at 600 nm.

  • Self-Validating Checkpoint: The assay is only valid if the negative control remains optically clear (OD600 < 0.05) and the fluconazole QC strain yields an MIC within the established CLSI acceptable range (0.25–1.0 µg/mL).

Protocol 2: Biofilm Eradication Assay (XTT Reduction)

Purpose: To benchmark the ability of isoxazoles (e.g., PUB14) to penetrate and eradicate mature biofilms.

  • Biofilm Formation: Seed 1×106 CFU/mL of C. albicans into flat-bottom 96-well plates. Incubate for 24h at 37°C to allow mature biofilm matrix formation. Wash three times with PBS to remove planktonic cells.

  • Drug Exposure: Add the isoxazole compound at varying concentrations (1x, 2x, and 4x MIC) and incubate for an additional 24h.

  • Metabolic Quantification (XTT): Add 50 µL of XTT/menadione solution to each well. Incubate in the dark for 2 hours. Causality: XTT is chosen over traditional CFU counting because it is reduced by mitochondrial dehydrogenases of metabolically active sessile cells, yielding a water-soluble formazan derivative. This directly quantifies viable biofilm mass, avoiding the severe inaccuracies of plating clumped, matrix-encased biofilm cells.

  • Self-Validating Checkpoint: A positive control (untreated biofilm) must yield a robust colorimetric shift (OD490 > 1.0).

Workflow S1 S1 S2 In Vitro MIC Assay (CLSI M27 Guidelines) S1->S2 Lead Selection S3 Biofilm Eradication (XTT Reduction Assay) S2->S3 Active Hits S4 Cytotoxicity Screen (HeLa / Microbiota) S3->S4 Anti-biofilm Hits S5 In Vivo Efficacy (Murine/Plant Models) S4->S5 High Selectivity Index

Experimental workflow for benchmarking novel isoxazole antifungals from synthesis to in vivo models.

Conclusion

The benchmarking data clearly illustrates that isoxazole derivatives are not merely iterative improvements upon existing azoles; they represent a distinct pharmacological class. By leveraging novel mechanisms like SDH inhibition and demonstrating superior selectivity indices (eradicating biofilms while sparing commensal microbiota), compounds such as D28, 5h, and PUB14/17 provide a robust blueprint for the next generation of antifungal drug development. Future translational efforts must now focus on extensive in vivo pharmacokinetic profiling to validate the highly promising in silico ADME-Tox predictions.

References

  • Novel β-Ionone Derivatives Containing Isoxazole Hydrazide Moiety: Design, Synthesis, Antifungal Activity, and Action Mechanism.Journal of Agricultural and Food Chemistry - ACS Publications.
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration.PubMed.
  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids.MDPI.
  • Novel Isoxazole-Based Antifungal Drug Candidates.MDPI / PubMed.

Sources

Safety & Regulatory Compliance

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